Technical Guide: 5'-Hydroxyphenyl Carvedilol — The Antioxidant-Dominant Metabolite
Executive Summary 5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol) represents a critical, pharmacologically active metabolite of the third-generation -blocker carvedilol. While the parent drug and its 4'-hydroxylated sibli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol) represents a critical, pharmacologically active metabolite of the third-generation
-blocker carvedilol. While the parent drug and its 4'-hydroxylated sibling are renowned for potent adrenergic receptor blockade, 5'-OH-Carvedilol is distinguished by its superior antioxidant capacity .
This guide dissects the metabolic genesis, distinct pharmacodynamics, and experimental characterization of 5'-OH-Carvedilol. It is designed for researchers investigating oxidative stress mitigation in heart failure and the pharmacogenetic implications of CYP2D6 polymorphisms.
Part 1: Metabolic Genesis & Structural Identity
The CYP2D6 Hydroxylation Pathway
Carvedilol is a racemic mixture metabolized extensively by the liver. The formation of 5'-OH-Carvedilol is a stereoselective oxidation primarily catalyzed by Cytochrome P450 2D6 (CYP2D6) , with minor contributions from CYP2C9.[1][2]
Unlike the parent drug, the introduction of the hydroxyl group at the 5' position significantly alters the electron density of the molecule. This structural modification is the primary driver for its enhanced radical scavenging ability compared to the parent compound.
Metabolic Pathway Diagram
The following diagram illustrates the divergent hydroxylation pathways of carvedilol, highlighting the specific genesis of the 5'-OH metabolite.
Figure 1: The CYP2D6-mediated bifurcation of Carvedilol metabolism. Note the parallel formation of the 4' and 5' isomers.[2][12]
Part 2: Mechanism of Action (Pharmacodynamics)
The pharmacological profile of 5'-OH-Carvedilol is defined by a "Dual-Key" mechanism: moderate GPCR antagonism and superior ROS scavenging.
Comparative Receptor Affinity
While 4'-OH-Carvedilol is approximately 13-fold more potent than the parent drug in
-blockade, 5'-OH-Carvedilol retains significant, though lower, affinity. Its clinical value lies in the combination of receptor blockade and cellular protection.
Compound
-Blockade Potency
Antioxidant Capacity (DPPH)
Primary Clinical Role
Carvedilol (Parent)
Baseline (1.0x)
Negligible
Sympathetic Modulation
4'-OH-Carvedilol
High (~13x)
Moderate
Potent -Blockade
5'-OH-Carvedilol
Moderate
Superior
Oxidative Stress Reduction
The Antioxidant Cascade (The Dominant Mechanism)
Recent studies indicate that the cardioprotective effects attributed to carvedilol are largely mediated by its metabolites. 5'-OH-Carvedilol acts as a chain-breaking antioxidant.
Radical Attack: Reactive Oxygen Species (ROS) attack the 5'-OH metabolite rather than cellular lipids.
Hydrogen Transfer: The 5'-hydroxyl group facilitates rapid Hydrogen Atom Transfer (HAT) to the radical.
Resonance Stabilization: The resulting radical on the 5'-OH-Carvedilol molecule is highly stabilized by the carbazole ring system, preventing propagation of the oxidative chain.
Stoichiometry: 5'-OH-Carvedilol can consume up to 5.8 moles of DPPH radical per mole of metabolite , significantly higher than 4'-OH-Carvedilol (~2.6 mol) or Vitamin E.
Figure 2: The scavenging mechanism of 5'-OH-Carvedilol. The metabolite intercepts ROS, preventing lipid peroxidation through resonance stabilization.
Part 3: Experimental Protocols
To study 5'-OH-Carvedilol, researchers must often generate it in situ or isolate it, as commercial standards can be costly or unstable.
Protocol A: Microsomal Biogeneration (In Vitro Synthesis)
Use this protocol to generate biologically relevant concentrations of 5'-OH-Carvedilol for inhibition studies.
Reagents:
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM MgCl2.
Workflow:
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Carvedilol (10 µM) in phosphate buffer at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Incubation: Incubate at 37°C for 30–60 minutes.
Note: 5'-OH formation is linear up to 60 mins in this system.
Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., carvedilol-d5) in a 1:1 volume ratio.
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet proteins. Supernatant is ready for HPLC-MS/MS.
Protocol B: HPLC-MS/MS Detection & Separation
This method separates the 4'-OH and 5'-OH isomers, which is critical due to their identical molecular weight (422.5 g/mol ).
Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
Mobile Phase B: Acetonitrile.
Gradient: 20% B to 80% B over 10 minutes.
Detection (MRM Mode):
Precursor Ion: m/z 423.2 [M+H]+
Product Ions: Distinct fragmentation patterns are required to distinguish isomers (often m/z 222.1 for the carbazole fragment).
Part 4: Clinical & Pharmacogenetic Implications
The CYP2D6 Polymorphism Effect
Because 5'-OH-Carvedilol is generated via CYP2D6, patient genotype dictates the availability of this antioxidant metabolite.
Extensive Metabolizers (EM): Normal production of 5'-OH-Carvedilol. Optimal antioxidant protection.
Poor Metabolizers (PM): Reduced formation of 5'-OH and 4'-OH metabolites.
Consequence: Patients may have higher plasma levels of parent Carvedilol (increased
-blockade/hypotension risk) but reduced oxidative stress protection due to the lack of the 5'-OH metabolite.
Research Insight: When designing clinical trials for heart failure, stratifying patients by CYP2D6 genotype is essential. "Poor metabolizers" may not derive the full anti-remodeling benefit of carvedilol therapy because they cannot generate the 5'-OH antioxidant reservoir.
References
Metabolic P
Source: National Institutes of Health (NIH) - Genetic Testing Registry. "Carvedilol response and CYP2D6."[2][9][13][14]
Pharmacological Profile of 5'-Hydroxyphenyl Carvedilol: A Technical Guide
Executive Summary 5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol) represents a critical bioactive metabolite of the third-generation -blocker carvedilol. While the parent drug is renowned for its non-selective -adrenergic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol) represents a critical bioactive metabolite of the third-generation
-blocker carvedilol. While the parent drug is renowned for its non-selective -adrenergic and -adrenergic blockade, 5'-OH-Carvedilol is distinguished by its superior antioxidant capacity and specific dependence on CYP2D6 for formation.
This guide provides a deep technical analysis of 5'-OH-Carvedilol, differentiating its pharmacological utility from its isomer (4'-hydroxyphenyl carvedilol) and the parent compound. It is designed to assist researchers in experimental design, metabolic profiling, and therapeutic optimization.
Part 1: Molecular Identity & Metabolic Origin
Chemical Structure and Formation
5'-OH-Carvedilol is formed via the oxidation of the carbazole ring of carvedilol. Unlike the parent compound, which relies on the carbazole N-H moiety for limited antioxidant effects, the introduction of the hydroxyl group at the 5-position creates a phenolic system capable of potent hydrogen atom transfer (HAT).
Key Metabolic Pathway:
The formation of 5'-OH-Carvedilol is stereoselective and enzyme-specific. It is primarily catalyzed by CYP2D6 , with minor contributions from CYP2C9.[1] This makes the circulating levels of 5'-OH-Carvedilol highly susceptible to genetic polymorphisms (e.g., CYP2D6 poor metabolizers vs. extensive metabolizers).
Visualization: Metabolic Pathway (DOT)
The following diagram illustrates the oxidative biotransformation of carvedilol into its active hydroxylated metabolites.
Figure 1: Hepatic biotransformation of Carvedilol. Note the divergence into 4'-OH and 5'-OH isomers mediated primarily by CYP2D6.[1]
Part 2: Pharmacodynamics (Receptor & Functional Profile)
The "Potency vs. Protection" Trade-off
Research indicates a functional divergence between the hydroxylated metabolites. While 4'-OH-Carvedilol is often cited as having up to 13-fold higher
-blocking potency than the parent, 5'-OH-Carvedilol occupies a unique middle ground: it retains significant -blocking activity but excels in radical scavenging.
Parameter
Carvedilol (Parent)
4'-OH-Carvedilol
5'-OH-Carvedilol
Beta-Blockade Potency
Baseline (1x)
High (~13x)
Moderate (Active)
Alpha-Blockade Potency
High
Weak
Weak
Antioxidant Mechanism
Carbazole N-H (Weak)
Phenolic -OH
Phenolic -OH (High Potency)
Radical Scavenging (DPPH)
Negligible
Moderate
Superior
Antioxidant Mechanism of Action
The pharmacological value of 5'-OH-Carvedilol lies in its ability to mitigate oxidative stress, a key driver in heart failure pathology.
Direct Scavenging: The hydroxyl group at the 5-position facilitates electron donation to reactive oxygen species (ROS) such as superoxide anions (
) and peroxynitrite ().
Superiority: In DPPH assays, 5'-OH-Carvedilol demonstrates significantly faster kinetics and higher stoichiometric inhibition of radicals compared to carvedilol, which lacks the phenolic donor site.
Part 3: Experimental Protocols
Protocol A: Biosynthesis & Isolation via Human Liver Microsomes (HLM)
Rationale: Chemical synthesis of specific carvedilol metabolites is labor-intensive. Enzymatic generation using HLM is the standard for generating authentic standards for profiling.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
Substrate: Carvedilol (10 µM final conc.)
Buffer: 100 mM Potassium Phosphate (pH 7.4)
Workflow:
Pre-incubation: Mix HLM (0.5 mg/mL final) with Carvedilol in phosphate buffer at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.
Incubation: Incubate for 30–60 minutes at 37°C with gentle shaking.
Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (1:1 v/v) to precipitate proteins.
Separation: Centrifuge at 10,000 x g for 10 minutes. Collect supernatant.
Analysis: Inject into LC-MS/MS (C18 column) to resolve 4'-OH and 5'-OH isomers.
Protocol B: DPPH Radical Scavenging Assay
Rationale: To quantify the superior antioxidant capacity of the 5'-OH metabolite against the parent.
Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Reaction: Mix 100 µL of 5'-OH-Carvedilol (various concentrations: 1–50 µM) with 100 µL of DPPH solution in a 96-well plate.
Control: Run parallel wells with Carvedilol (parent) and Ascorbic Acid (positive control).
Incubation: Incubate in the dark at room temperature for 30 minutes.
Measurement: Measure absorbance at 517 nm.
Calculation:
Visualization: Experimental Workflow (DOT)
Figure 2: Step-by-step workflow for the enzymatic generation and analysis of 5'-OH-Carvedilol.
Part 4: Clinical & Research Implications[2][3]
Pharmacogenetics (CYP2D6)
The formation of 5'-OH-Carvedilol is a direct biomarker of CYP2D6 activity.
Poor Metabolizers (PM): Patients with inactive CYP2D6 alleles exhibit significantly lower plasma concentrations of 5'-OH-Carvedilol. While they maintain beta-blockade via the parent drug, they may lose the specific antioxidant benefits provided by the 5'-OH metabolite.
Drug-Drug Interactions (DDI): Strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) will shunt metabolism away from 5'-hydroxylation, potentially altering the drug's total antioxidant profile.
Therapeutic Window
While 5'-OH-Carvedilol is less potent as a vasodilator (weak
-blockade) compared to the parent, its presence contributes to the "pleiotropic" effects of carvedilol therapy—specifically, the protection of cardiomyocytes from oxidative apoptosis during ischemia/reperfusion injury.
References
Oldham, H. G., & Clarke, S. E. (1997). In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol. Drug Metabolism and Disposition.[2][3][4][5] Link
Dandona, P., et al. (2007). Carvedilol inhibits reactive oxygen species generation by leukocytes and oxidative damage to amino acids. Circulation.[4] Link
Yue, T. L., et al. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger.[6][7] Journal of Pharmacology and Experimental Therapeutics. Link
FDA Label. (2017).[1] COREG (carvedilol) tablets - Prescribing Information.[8]Link
Yang, Z., et al. (2011). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites.[9][10] MedChemComm. Link
Technical Guide: Metabolic Conversion of Carvedilol to 5'-Hydroxyphenyl Carvedilol
Executive Summary This technical guide provides a comprehensive analysis of the metabolic pathway converting Carvedilol (Coreg) to its pharmacologically active metabolite, 5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic pathway converting Carvedilol (Coreg) to its pharmacologically active metabolite, 5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol). It details the stereoselective enzymology driven primarily by CYP2D6, the pharmacological implications of this biotransformation, and validated experimental protocols for its generation and quantification via LC-MS/MS. This document is designed for researchers investigating pharmacokinetics, drug-drug interactions (DDIs), and pharmacogenomics.
Part 1: Mechanistic Enzymology
The Biotransformation Pathway
Carvedilol is a racemic mixture of
and enantiomers.[1] The metabolism to 5'-Hydroxyphenyl Carvedilol represents a Phase I oxidative reaction (aromatic hydroxylation) occurring on the phenoxy ring of the carvedilol structure.
Key Enzyme:CYP2D6 (Cytochrome P450 2D6) is the principal catalyst for this reaction.[1][2][3][4]
Secondary Enzymes: CYP2C9 plays a minor role, along with CYP1A2 and CYP3A4 in other pathways, but ring oxidation at the 5'-position is predominantly CYP2D6-dependent.[2]
Stereoselectivity and Polymorphism
The formation of 5'-OH-Carvedilol is highly stereoselective.
Substrate Preference: CYP2D6 exhibits a kinetic preference for the
-enantiomer of carvedilol, resulting in a higher clearance rate for -carvedilol compared to -carvedilol.[4]
Genetic Impact: In CYP2D6 Poor Metabolizers (PMs), the formation of 5'-OH-Carvedilol is significantly attenuated. This leads to elevated plasma concentrations of the parent drug, particularly the
-enantiomer, potentially enhancing -adrenergic blockade (vasodilation) relative to -blockade.
Pathway Visualization
The following diagram illustrates the metabolic cascade, highlighting the stereoselective hydroxylation and subsequent Phase II conjugation.
Caption: Pathway showing CYP2D6-mediated hydroxylation of Carvedilol to 5'-Hydroxyphenyl Carvedilol and subsequent glucuronidation.
Part 2: Pharmacological & Clinical Implications
Activity Retention
Unlike many Phase I metabolites which are inactive, 5'-OH-Carvedilol retains pharmacological potency.
-Blocking Activity: It contributes to the overall -adrenergic blockade, although some studies suggest the 4'-OH isomer is more potent in this regard.[5]
Antioxidant Capacity: The hydroxylated metabolites of carvedilol exhibit potent antioxidant properties, significantly higher than the parent compound (up to 13-fold in some assays), contributing to the drug's cardioprotective profile.
Clinical Relevance Table
Parameter
Carvedilol (Parent)
5'-Hydroxyphenyl Carvedilol
Primary Target
Receptors
Receptors (Partial loss)
Metabolic Driver
N/A
CYP2D6 (Major), CYP2C9 (Minor)
Active?
Yes
Yes (Modified potency)
Elimination
Biliary/Fecal
Renal (after glucuronidation)
CYP2D6 PM Status
Increased Plasma AUC
Decreased Formation
Part 3: Experimental Protocol (In Vitro Generation)
This protocol describes the generation of 5'-OH-Carvedilol using Human Liver Microsomes (HLM). This is a self-validating system using negative controls to ensure signal specificity.
Reagents & Materials
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein).
Substrate: Carvedilol (10 mM stock in DMSO).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Carvedilol-d5).
Extraction: Centrifuge at 10,000 x g for 10 mins at 4°C. Collect supernatant for LC-MS/MS.
Validation Controls:
Negative Control: Buffer + HLM + Substrate (No NADPH). Result: No metabolite peak.
Inhibitor Control: Add Quinidine (1 µM), a specific CYP2D6 inhibitor. Result: >80% reduction in 5'-OH formation.
Part 4: Analytical Validation (LC-MS/MS)
Quantification requires separating the 5'-OH metabolite from its regioisomer (4'-OH) and the parent drug.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 90% B over 5 minutes.
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (MRM)
Carvedilol and its hydroxylated metabolites are detected in Positive Electrospray Ionization (ESI+) mode.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Note
Carvedilol
407.2
224.1
25
Loss of carbazole moiety
5'-OH-Carvedilol
423.2
224.1 / 240.1
28
Hydroxylation on phenoxy ring
4'-OH-Carvedilol
423.2
224.1 / 240.1
28
Isomer (Requires RT separation)
Carvedilol-d5 (IS)
412.2
229.1
25
Internal Standard
Note: 5'-OH and 4'-OH are isobaric (m/z 423.2). They must be distinguished by retention time (RT). Typically, 5'-OH elutes slightly earlier or later than 4'-OH depending on the specific C18 column chemistry.
Analytical Workflow Diagram
Caption: LC-MS/MS workflow for the specific detection of 5'-Hydroxyphenyl Carvedilol.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4181439, 5'-Hydroxyphenyl Carvedilol.
[Link]
PharmGKB. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and Beta Blockers.
[Link][6]
Drug Metabolism and Disposition. Stereoselective Metabolism of Carvedilol by Human Liver Microsomes. (General reference for CYP2D6 stereoselectivity).
[Link]
Journal of Chromatography B. Simultaneous determination of carvedilol and its active metabolites in human plasma by LC-MS/MS.
[Link]
The Metabolic Sentinel: 5'-Hydroxyphenyl Carvedilol
This technical guide provides a comprehensive analysis of 5'-Hydroxyphenyl Carvedilol, distinguishing its unique pharmacological role from the parent drug and its isomeric counterpart, 4'-hydroxyphenyl carvedilol. A Tech...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 5'-Hydroxyphenyl Carvedilol, distinguishing its unique pharmacological role from the parent drug and its isomeric counterpart, 4'-hydroxyphenyl carvedilol.
A Technical Guide to Pharmacodynamics, Metabolism, and Experimental Protocols
Executive Summary & Molecular Identity
Carvedilol is classified as a "third-generation" vasodilating beta-blocker, a distinction largely attributed to its antioxidant and antiproliferative properties.[1] While the parent molecule (Carvedilol) acts as a non-selective
-adrenergic and -adrenergic antagonist, preclinical data indicates that its metabolites drive the oxidative protection mechanisms.[1]
5'-Hydroxyphenyl Carvedilol (5'-OH-C) is a major hydroxylated metabolite formed primarily by hepatic oxidation.[1] Unlike its isomer 4'-hydroxyphenyl carvedilol (4'-OH-C) , which retains potent
-blocking activity (13x parent), 5'-OH-C is defined by its superior antioxidant capacity and iron-chelating properties.[1] It serves as a chemical "sentinel," protecting myocardial membranes from lipid peroxidation during ischemia-reperfusion injury.[1]
Key Differentiators
Feature
Carvedilol (Parent)
4'-OH-Carvedilol
5'-OH-Carvedilol
Primary Role
-Blockade
Potent -Blockade
Potent Antioxidant
-Blockade Potency
1.0 (Reference)
~13.0x
Moderate/Low
Radical Scavenging
Negligible
Moderate
Superior
Formation
N/A
CYP2D6 Oxidation
CYP2D6 Oxidation
Metabolic Pathway & Synthesis
The formation of 5'-OH-C is stereoselective and enzyme-dependent.[1] It is generated via aromatic ring oxidation, predominantly catalyzed by CYP2D6 . This dependence makes the circulating levels of 5'-OH-C highly susceptible to CYP2D6 genetic polymorphisms (e.g., CYP2D6*10 alleles common in Asian populations).[1]
Pathway Visualization
The following diagram illustrates the bifurcation of Carvedilol metabolism into its functional arms: the receptor-blocking arm (4'-OH) and the cytoprotective arm (5'-OH).[1]
Figure 1: Hepatic biotransformation of Carvedilol.[1][2] Note the critical role of CYP2D6 in generating the 5'-OH metabolite.
Pharmacodynamics: The Antioxidant Mechanism
The pharmacological value of 5'-OH-C lies in its ability to interrupt oxidative stress cascades.[1] Preclinical assays demonstrate two distinct mechanisms of action:
Direct Radical Scavenging: 5'-OH-C donates hydrogen atoms to neutralize free radicals (superoxide anions, hydroxyl radicals).[1]
Iron Chelation: It binds free
, preventing the Fenton reaction which catalyzes the conversion of hydrogen peroxide into highly toxic hydroxyl radicals.
Comparative Antioxidant Data (DPPH Assay)
The stoichiometry of radical scavenging highlights the superiority of the 5'-OH metabolite.[3]
Compound
Stoichiometry (mol DPPH consumed / mol compound)
Kinetic Profile
5'-OH-Carvedilol
~5.8
Rapid Equilibrium (< 1 min)
4'-OH-Carvedilol
~2.6
Moderate Speed ()
Carvedilol (Parent)
Negligible
Non-reactive
-Tocopherol (Vit E)
~2.0
Reference Standard
Data Source: Validated against standard DPPH radical scavenging protocols (e.g., Yue et al., 1992).
Mechanism of Action Diagram
Figure 2: Dual cytoprotective mechanism of 5'-OH-Carvedilol: Iron sequestration and direct radical quenching.[1]
Experimental Protocols
To validate the presence and activity of 5'-OH-Carvedilol in preclinical models, researchers should utilize the following standardized protocols.
Purpose: To distinguish 5'-OH-C from its 4'-OH isomer in biological matrices.[1]
Extraction: Solid-phase extraction (SPE) using C18 cartridges.
Separation: UPLC C18 column (50 x 2.1 mm, 1.7
m).
Mobile Phase: Acetonitrile : 4.0 mM Ammonium Formate (pH 3.[1][4]0) gradient.[1]
MS Detection: Positive electrospray ionization (ESI+).[1]
Precursor Ion: m/z 423.2
Product Ions: Specific fragmentation patterns must be established to distinguish the 4' and 5' positions (often requiring authentic standards for retention time matching).
Validation: Linear range typically 0.05 - 50 ng/mL.[1][4]
Therapeutic Implications
The clinical efficacy of Carvedilol in heart failure (e.g., COPERNICUS, CAPRICORN trials) exceeds what would be expected from beta-blockade alone. The "surplus" benefit is scientifically attributed to the 5'-OH metabolite .[1]
Ischemia-Reperfusion: During reperfusion, iron release and ROS generation spike. 5'-OH-C acts as a local buffer, preserving mitochondrial integrity.[1]
Pharmacogenetics: Patients with CYP2D6 poor metabolizer phenotypes may produce less 5'-OH-C, potentially deriving less antioxidant benefit despite having higher levels of the parent drug.[1] This suggests a complex pharmacogenetic interplay where "more drug" does not always equal "more protection."[1]
References
Yue, T. L., et al. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics.
Yue, T. L., et al. (1994). Carvedilol inhibition of lipid peroxidation. A new antioxidative mechanism.[1] Journal of Pharmacology and Experimental Therapeutics.
FDA Clinical Pharmacology Review. Carvedilol (Coreg) Clinical Pharmacology and Biopharmaceutics Review.[1]
Honda, M., et al. (2005). Effect of CYP2D610 on the pharmacokinetics of carvedilol in healthy Japanese volunteers.* Biological and Pharmaceutical Bulletin.[1][5]
Dandona, P., et al. (2000). Carvedilol Inhibits Reactive Oxygen Species Generation by Leukocytes and Oxidative Damage to Amino Acids. Circulation.[1]
Application Note: Chiral Separation of 5'-Hydroxyphenyl Carvedilol Enantiomers
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the DMPK (Drug Metabolism and Pharmacokinetics) and QC stages of Carvedilol development. It addresses the specific chall...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the DMPK (Drug Metabolism and Pharmacokinetics) and QC stages of Carvedilol development. It addresses the specific challenge of resolving the enantiomers of 5'-Hydroxyphenyl Carvedilol (5'-OHC) , a pharmacologically active metabolite with distinct stereoselective properties.
Introduction & Scientific Context
Carvedilol is a "third-generation"
-blocker administered as a racemate.[1] Its pharmacological profile is stereospecific:
(S)-(-)-Carvedilol: Potent
-adrenergic and -adrenergic antagonist.[1][2][3][4]
Metabolism significantly alters this profile. The 5'-Hydroxyphenyl Carvedilol (5'-OHC) metabolite retains
-blocking activity and is subject to stereoselective clearance (primarily via CYP2D6 and glucuronidation).[1] In "poor metabolizers" (PM) of CYP2D6, the R-enantiomer of the parent drug and specific metabolite ratios can accumulate, potentially leading to adverse effects like bradycardia or hypotension.
Therefore, separating 5'-OHC enantiomers is not merely a purity test—it is a critical bioanalytical requirement for establishing safety margins and metabolic phenotypes in clinical trials.
Strategic Method Selection
We present two distinct protocols based on the "Fit-for-Purpose" principle:
Protocol A (The "Gold Standard" for QC/Purity): Uses an Immobilized Polysaccharide Phase (Chiralpak IB N-5) .[1] This method offers high loadability, robustness, and UV compatibility. It is ideal for synthesizing standards or checking enantiomeric purity in vitro.
Protocol B (The "Bioanalytical" Method): Uses a Macrocyclic Glycopeptide Phase (Chirobiotic V) coupled with MS/MS. This is essential for plasma/urine analysis where sensitivity is paramount and mobile phases must be volatile.
Decision Matrix
Requirement
Recommended Protocol
Key Advantage
Sample Matrix
Protocol A (Buffer/Organic)
Superior Peak Shape & Resolution ()
Sensitivity (<1 ng/mL)
Protocol B (LC-MS/MS)
Direct MS compatibility; no non-volatile buffers
Robustness
Protocol A
Immobilized phase resists solvent shock
Visual Workflows (Graphviz)[1]
Figure 1: Method Development Logic
Caption: Decision tree for selecting the optimal chromatographic system based on sensitivity and matrix requirements.
Detailed Experimental Protocols
Protocol A: UHPLC-UV on Chiralpak IB N-5
Best for: Reference Standard Purity, In Vitro Metabolism Studies.[1]
Mechanism: The stationary phase consists of Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica. The immobilization allows for the use of aggressive mobile phases if necessary, but for 5'-OHC, a reversed-phase mode provides the best peak shape for the polar hydroxyl group.
The basic pH (9.0) suppresses the ionization of the secondary amine in the carvedilol side chain, reducing silanol interactions and peak tailing. The cellulose backbone provides the chiral "groove," while the 3,5-dimethylphenyl groups provide
- interactions with the carbazole ring of 5'-OHC.
Protocol B: LC-MS/MS on Chirobiotic V
Best for: Clinical Pharmacokinetics (Plasma/Urine).[1]
Mechanism: Uses Vancomycin bonded to silica. This "Teacup" structure contains peptide pockets that recognize the amine and hydroxyl groups of 5'-OHC via hydrogen bonding and inclusion complexation.
1. Sample Preparation (Liquid-Liquid Extraction)
Aliquot 200 µL human plasma .
Add 50 µL Internal Standard (Carvedilol-d5 or similar).[1]
Add 50 µL 1.0 M NaOH (Basify to ensure uncharged amine for extraction).
Extract with 3 mL Ethyl Acetate/Dichloromethane (4:1 v/v) .
The "Polar Ionic Mode" (100% MeOH with Acid/Base) is unique to macrocyclic glycopeptides.[1] It creates a high-organic environment that enhances desolvation in the MS source, significantly boosting sensitivity compared to aqueous reversed-phase methods.[1] The specific ratio of Acid:Base modulates the ionization state of the stationary phase ligands and the analyte, fine-tuning the selectivity.
Metabolic Pathway & Stereoselectivity
Understanding the origin of the analyte is crucial for interpreting results.
Figure 2: Carvedilol Metabolic Pathway
Caption: Metabolic pathway highlighting 5'-OHC formation via CYP2D6.[1] Stereoselective clearance leads to altered enantiomeric ratios in patient plasma.
Daabees, H. et al. (2022).UHPLC Enantiomer Resolution for the
/-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Pharmaceutics , 14(8), 1632. Link
Core Reference for Protocol A (Chiralpak IB N-5).
Lanchote, V. L. et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B , 1017-1018, 193-200.[1] Link
Core Reference for Protocol B (Chirobiotic V).
Yang, E. et al. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis , 36(3), 609-615.[6] Link
addressing matrix effects in bioanalysis of 5'-Hydroxyphenyl Carvedilol
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis Introduction: The "Invisible" Variable Welcome. If you are analyzing 5'-Hydroxyphenyl Carvedilol (5...
Welcome. If you are analyzing 5'-Hydroxyphenyl Carvedilol (5'-OH-Carv) , you are likely dealing with a specific set of challenges distinct from the parent drug, Carvedilol. While Carvedilol is lipophilic (LogP ~4.1), its hydroxylated metabolites are significantly more polar and prone to phenolic oxidation.
In my experience supporting bioanalytical labs, the most common failure mode for this assay isn't sensitivity—it's matrix effects . You might see excellent linearity in solvent standards but erratic recovery, signal suppression, or poor reproducibility in plasma samples.
This guide is structured to troubleshoot these issues systematically. We will move from diagnosis to resolution, focusing on the causality behind every step.
Module 1: Diagnosis & Assessment
Q: How do I definitively prove that matrix effects are ruining my assay?
A: You cannot rely on extraction recovery data alone. You must visualize the suppression zones using the Post-Column Infusion (PCI) method.
Many researchers skip this, but it is the "X-Ray" for your chromatography. If your 5'-OH-Carv peak elutes during a suppression window caused by phospholipids, your data will be compromised regardless of your calibration curve.
The Protocol (PCI):
Setup: Infuse a constant flow of 5'-OH-Carv (at ~100 ng/mL) into the MS source via a T-junction.
Injection: Simultaneously inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the LC column.
Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" or "valley" indicates ion suppression; a "hill" indicates enhancement.
Visualization of the PCI Setup:
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.
Module 2: Sample Preparation Optimization
Q: I'm using Protein Precipitation (PPT), but my signal is inconsistent. Should I switch methods?
A: Yes. For hydroxylated metabolites like 5'-OH-Carv, PPT is often insufficient because it fails to remove phospholipids (Glycerophosphocholines), which are the primary cause of ion suppression in ESI+ mode.
Phospholipids are "sticky" and often elute late in the gradient, sometimes wrapping around to suppress the next injection.
Recommendation: Switch to Solid Phase Extraction (SPE) or Phospholipid Removal Plates .
Why SPE? 5'-OH-Carv is moderately polar. A mixed-mode cation exchange (MCX) SPE plate allows you to wash away neutral phospholipids with organic solvents while the basic amine of the carvedilol metabolite remains locked to the sorbent.
Why Not LLE? While Liquid-Liquid Extraction (LLE) is great for the lipophilic parent (Carvedilol), the polar hydroxyl group on 5'-OH-Carv reduces extraction efficiency in non-polar solvents like hexane/ethyl acetate, leading to lower recovery [1, 4].
Comparative Data: Matrix Effect (ME) & Recovery
Method
Phospholipid Removal
Recovery (5'-OH-Carv)
Matrix Effect (%)*
Protein Precip (PPT)
< 10%
> 90%
40-60% (Suppression)
LLE (Ethyl Acetate)
~ 80%
50-60%
10-20%
SPE (Mixed Mode)
> 99%
> 85%
< 5%
*Matrix Effect calculated as (Peak Area in Matrix / Peak Area in Solvent) - 1. Ideally, this should be close to 0%.
Decision Logic for Sample Prep:
Figure 2: Decision matrix for selecting the appropriate extraction methodology.
Q: My concentrations for 5'-OH-Carv seem artificially high. Could this be a metabolite interference?
A: This is a classic "Senior Scientist" catch. You are likely seeing In-Source Fragmentation of Glucuronides .
Carvedilol is extensively metabolized into glucuronides (Carvedilol-Glucuronide and 5'-OH-Carvedilol-Glucuronide). These conjugates are labile. In the high-temperature environment of the ESI source, the glucuronide moiety can cleave off, reverting the molecule back to 5'-OH-Carv before it enters the mass analyzer [5, 6].
The Trap:
If the Glucuronide co-elutes with the 5'-OH-Carv, the MS/MS will detect the fragment as the parent metabolite, leading to massive overestimation.
The Solution:
You must chromatographically separate the glucuronide from the 5'-OH-Carv.
Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl column for better selectivity of aromatic compounds.
Mobile Phase: Use Ammonium Formate (pH ~3.0). The acidic pH suppresses the ionization of the glucuronic acid moiety, altering its retention time relative to the amine-containing parent [1].
Verification: Inject a standard of the Glucuronide (if available) or a "high" subject sample and monitor the transition for the Glucuronide. Ensure it does not overlap with your analyte peak.
Figure 3: Mechanism of in-source fragmentation leading to quantitative bias.
Module 4: Stability & Internal Standards
Q: Are there specific stability concerns for the 5'-Hydroxyl group?
A: Yes. Phenolic compounds are susceptible to oxidation, especially at neutral or basic pH.
Protocol: Process samples on ice.
Storage: Store plasma at -70°C or lower. Long-term stability has been demonstrated up to 148 days at this temperature [2].
Antioxidants: If you observe degradation during benchtop handling, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the plasma prior to extraction.
Q: Can I use Carvedilol-D3 as an Internal Standard?
A:No. You should use 5'-Hydroxyphenyl Carvedilol-D3 (or similar deuterated analog of the metabolite).
Using the parent drug (Carvedilol) or its IS to normalize the metabolite is risky because they have different retention times. If the matrix effect (suppression zone) occurs at the metabolite's retention time but not the parent's, the IS will not compensate for the signal loss, and your data will be invalid.
Rule of Thumb: The IS must co-elute perfectly with the analyte to compensate for matrix effects [3].
References
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (2013).
A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Journal of Advanced Pharmaceutical Technology & Research. (2022).[1][2][3]
M10 Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2022).[1][2][3]
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of Chromatography B. (2006).[4]
LC–ESI–MS/MS study of carvedilol and its stress degradation products. RSC Advances. (2014).
Technical Support Center: Ensuring the Stability of 5'-Hydroxyphenyl Carvedilol in Biological Samples
Welcome to the technical support center for the analysis of 5'-Hydroxyphenyl Carvedilol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 5'-Hydroxyphenyl Carvedilol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of this critical metabolite in biological matrices. As a phenolic compound, 5'-Hydroxyphenyl Carvedilol is susceptible to various degradation pathways that can compromise the accuracy and reliability of experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you may encounter.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address common problems observed during the handling and analysis of 5'-Hydroxyphenyl Carvedilol in biological samples.
Question 1: I am observing a significant decrease in the concentration of 5'-Hydroxyphenyl Carvedilol in my plasma samples, even when stored frozen. What could be the cause?
Answer:
Several factors could contribute to the degradation of 5'-Hydroxyphenyl Carvedilol in frozen plasma samples. The primary suspects are oxidative degradation and the effects of pH.
Oxidative Degradation: Phenolic compounds are particularly susceptible to oxidation. The presence of dissolved oxygen or metal ions in the plasma can catalyze the oxidation of the hydroxyl group on the phenyl ring. Repeated freeze-thaw cycles can exacerbate this issue by introducing more oxygen into the sample.[1]
pH Effects: The stability of phenolic compounds is often pH-dependent. Carvedilol, the parent drug, has shown instability in alkaline conditions.[2] It is highly probable that its hydroxylated metabolites share this characteristic. If the pH of your plasma samples is slightly alkaline, it could accelerate degradation over time, even at low temperatures.[3][4][5][6]
Troubleshooting Steps:
Minimize Freeze-Thaw Cycles: Aliquot your plasma samples into single-use volumes before freezing to avoid repeated thawing and freezing of the entire sample.
Use of Antioxidants: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your samples immediately after collection. This should be done at a concentration that does not interfere with your analytical method. The addition of antioxidants is a common strategy to prevent the degradation of phenolic compounds.[7]
pH Adjustment: If feasible for your analytical workflow, adjust the pH of the plasma to a slightly acidic range (e.g., pH 6) immediately after collection. This can significantly slow down the degradation of phenolic compounds.[2]
Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA). If you are already using EDTA as an anticoagulant, this may offer some protective effect.[7]
Question 2: My analytical results for 5'-Hydroxyphenyl Carvedilol are inconsistent, especially between freshly processed samples and those analyzed after a few hours on the benchtop. Why is this happening?
Answer:
This inconsistency is likely due to short-term instability at room temperature, which can be attributed to both enzymatic and chemical degradation.
Enzymatic Degradation: Carvedilol and its metabolites can be conjugated in the body to form glucuronides.[8] Biological samples, especially those that are not immediately processed or that are of suboptimal quality, may contain active glucuronidase enzymes that can cleave these conjugates, artificially inflating the concentration of the parent metabolite. Conversely, other metabolic enzymes present in the sample could still be active and further metabolize 5'-Hydroxyphenyl Carvedilol.
Chemical Degradation: As mentioned previously, oxidation and pH-mediated degradation can occur more rapidly at room temperature compared to frozen conditions. Exposure to light can also contribute to the degradation of carvedilol and its derivatives.[9][10]
Troubleshooting Steps:
Immediate Processing and Freezing: Process your biological samples as quickly as possible after collection. If immediate analysis is not possible, freeze the samples at -70°C or lower.[1]
Work on Ice: Keep your samples on ice during all processing steps (e.g., centrifugation, aliquoting, and extraction) to minimize both enzymatic activity and chemical degradation.
Use of Enzyme Inhibitors: If you suspect enzymatic degradation, especially in matrices like urine or bile, the addition of specific enzyme inhibitors (e.g., saccharo-1,4-lactone for β-glucuronidase) may be necessary. This should be validated to ensure no interference with your analysis.
Protect from Light: Handle samples in a dimly lit environment or use amber-colored tubes to protect them from light-induced degradation.[9]
Question 3: I am using a validated method for carvedilol, but I am seeing interfering peaks around the retention time of 5'-Hydroxyphenyl Carvedilol. Could these be degradation products?
Answer:
Yes, it is highly probable that you are observing degradation products. Carvedilol is known to degrade under oxidative, alkaline, thermal, and photolytic stress.[11][12] The resulting degradation products may have similar chromatographic properties to the parent compound and its metabolites, leading to interference.
The phenolic hydroxyl group of 5'-Hydroxyphenyl Carvedilol is a likely site for oxidation, which could lead to the formation of quinone-type structures or other oxidative byproducts. These compounds can be chromatographically active and may interfere with your analysis.
Troubleshooting Steps:
Forced Degradation Studies: To confirm the identity of these interfering peaks, perform forced degradation studies on a pure standard of 5'-Hydroxyphenyl Carvedilol. Expose the standard to acidic, basic, oxidative (e.g., with hydrogen peroxide), thermal, and photolytic stress. Analyze the resulting solutions with your method to see if the retention times of the degradation products match the interfering peaks in your samples. This is a key component of validating a stability-indicating method as per ICH guidelines.[13][14]
Optimize Chromatographic Separation: If you confirm that the interfering peaks are degradation products, you may need to optimize your chromatographic method to achieve better separation between the analyte of interest and these degradants. This could involve changing the mobile phase composition, gradient profile, column chemistry, or temperature.
Mass Spectrometry (MS) Detection: If you are using UV detection, switching to a more selective detection method like tandem mass spectrometry (MS/MS) can help to differentiate between 5'-Hydroxyphenyl Carvedilol and its degradation products, as they will likely have different mass-to-charge ratios.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature and duration for plasma samples containing 5'-Hydroxyphenyl Carvedilol?
A1: Based on stability data for the closely related 4'-hydroxyphenyl carvedilol, long-term storage at -70°C is recommended. At this temperature, the metabolite has been shown to be stable for at least 148 days.[1] For short-term storage (e.g., during sample processing), samples should be kept on ice.
Q2: Which anticoagulant should I use for blood collection?
A2: While specific studies on the effect of different anticoagulants on the stability of 5'-Hydroxyphenyl Carvedilol are limited, EDTA is a common choice in published methods for carvedilol analysis. EDTA has the added benefit of being a chelating agent, which can help to inhibit metal-catalyzed oxidation. However, it is crucial to validate the stability of your analyte with the specific anticoagulant and collection tubes you intend to use, as anticoagulants can sometimes introduce matrix effects.[15][16]
Q3: How many freeze-thaw cycles are acceptable for samples containing 5'-Hydroxyphenyl Carvedilol?
A3: It is best to minimize freeze-thaw cycles. Ideally, samples should be aliquoted into single-use tubes after the initial processing. Bioanalytical method validation guidelines recommend evaluating the stability of an analyte for a number of freeze-thaw cycles that equals or exceeds what the study samples will undergo.[17] For carvedilol and its metabolites, stability has been demonstrated for at least three freeze-thaw cycles.[1]
Q4: Are there any special considerations for handling urine samples?
A4: Yes. The pH of urine can vary significantly (from approximately 4.5 to 8.0). Given the pH sensitivity of phenolic compounds, it is recommended to measure the pH of the urine samples and consider adjusting it to a neutral or slightly acidic pH if necessary. Additionally, urine may contain higher concentrations of metabolizing enzymes like glucuronidases, so rapid cooling and freezing, or the use of enzyme inhibitors, is critical.[18]
Q5: What are the acceptance criteria for stability in a validated bioanalytical method?
A5: According to regulatory guidelines from bodies like the EMA and FDA, the mean concentration of the stability test samples should be within ±15% of the nominal concentration of the freshly prepared samples.[3][17]
Data & Protocols
Table 1: Recommended Sample Handling and Storage Conditions
Parameter
Recommendation
Rationale
Blood Collection
Use tubes containing EDTA as the anticoagulant.
EDTA is a common choice and also acts as a chelating agent, inhibiting metal-catalyzed oxidation.
Sample Processing
Process samples on ice and as quickly as possible.
Minimizes enzymatic activity and chemical degradation.
Short-Term Storage
Store processed samples (e.g., plasma, urine) at 2-8°C for no more than a few hours.
Reduces the rate of degradation compared to room temperature.
Long-Term Storage
Store samples at -70°C or lower.
Proven stability for a related metabolite for at least 148 days.[1]
Freeze-Thaw Cycles
Limit to a maximum of three cycles. Aliquot samples into single-use tubes.
Minimizes the introduction of oxygen and physical stress on the analyte.
Light Exposure
Protect samples from direct light by using amber tubes or working in a dimly lit area.
Carvedilol and its derivatives are susceptible to photodegradation.[9][10]
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 5'-Hydroxyphenyl Carvedilol.
Prepare Stock Solution: Prepare a stock solution of 5'-Hydroxyphenyl Carvedilol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution at room temperature), using your analytical method.
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent analyte.
Visualizations
Diagram 1: Factors Influencing the Stability of 5'-Hydroxyphenyl Carvedilol
Caption: Key factors causing degradation and corresponding mitigation strategies.
Diagram 2: Recommended Workflow for Sample Handling
Caption: Recommended workflow to ensure sample stability.
Title: Development and validation of stability - JOCPR
Source: Journal of Chemical and Pharmaceutical Research
URL: [Link]
Title: A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose
Source: National Institutes of Health
URL: [Link]
Title: Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant
Source: Medscape
URL: [Link]
Title: HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS
Source: Farmacia Journal
URL: [Link]
Title: (PDF) HPLC studies for assessing the stability of carvedilol tablets
Source: ResearchGate
URL: [Link]
Title: 144-154 Research Article Development and validation of stability - JOCPR
Source: Journal of Chemical and Pharmaceutical Research
URL: [Link]
Title: (PDF) DEGRADATION KINETICS OF CARVEDILOL PHARMACEUTICAL DOSAGE FORMS (TABLETS) THROUGH STRESS DEGRADATION STUDY
Source: ResearchGate
URL: [Link]
Title: The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry
Source: National Institutes of Health
URL: [Link]
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis
Source: European Medicines Agency
URL: [Link]
Title: Techniques for Analysis of Plant Phenolic Compounds
Source: National Institutes of Health
URL: [Link]
Title: Evaluation of the Anticoagulant Effect of Phenolic Extracts of Two Olive Mill By-products
Source: DergiPark
URL: [Link]
Title: Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate
Source: MDPI
URL: [Link]
Title: Inhibitory effect of carvedilol on bedaquiline metabolism in vitro and in vivo
Source: National Institutes of Health
URL: [Link]
Title: UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5
Source: PubMed Central
URL: [Link]
Title: (PDF) Evaluation Of The Anticoagulant Effect Of Phenolic Extracts Of Two Olive Mill By-products
Source: ResearchGate
URL: [Link]
Title: (PDF) Preparative isolation and purification of phenolic acids from Smilax china by high-speed counter-current chromatography
Source: ResearchGate
URL: [Link]
Title: Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods
Source: National Institutes of Health
URL: [Link]
Title: Phenolic Bioactives as Antiplatelet Aggregation Factors: The Pivotal Ingredients in Maintaining Cardiovascular Health
Source: PubMed Central
URL: [Link]
Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team
Source: National Institutes of Health
URL: [Link]
Title: Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells
Source: PLOS One
URL: [Link]
Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use
URL: [Link]
Title: A robust method for quantifying 42 phenolic compounds by RP-HPLC
Source: ScienceDirect
URL: [Link]
Title: Stability Studies of Anticoagulant Drugs in Oral Solid Dosage Forms: Impact of Environmental Factors
Source: International Journal of Advanced Research in Science, Communication and Technology
URL: [Link]
Title: Guideline on bioanalytical method validation
Source: European Medicines Agency
URL: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
System Status: Operational
Subject: Advanced Troubleshooting & Protocol Optimization for Carvedilol Stress Testing
Executive Summary & Molecule Profile
Welcome to the technical guide for Carvedilol forced degradation. As an Application Scientist, I often see researchers struggle not with the concept of stress testing, but with the specific behavior of Carvedilol.
Carvedilol is a non-selective beta-blocker with alpha-1 blocking activity.[1][2] Its structure contains a carbazole moiety and a secondary amine . These functional groups dictate its degradation profile:
Secondary Amine: Makes the molecule basic (pKa ~7.8), leading to significant peak tailing in HPLC if not buffered correctly (pH < 3.0). It is also a site for oxidation.[3]
Carbazole Ring: Highly fluorescent and sensitive to light (photolysis), leading to radical-mediated degradation.
Ether Linkage: Susceptible to hydrolysis under extreme basic conditions.
Critical Success Factor: The goal is not to destroy the molecule (100% degradation), but to achieve 5–20% degradation to validate the stability-indicating nature of your analytical method.
Optimization Workflow (Visual Guide)
Before mixing reagents, understand the optimization cycle. Blindly applying "standard" conditions (e.g., 1N HCl, 80°C) often leads to complete charring or no degradation, both of which are failures.
Caption: Iterative workflow for tuning stress conditions to achieve the target 5-20% degradation window.
Stress Condition Protocols & Troubleshooting
The following protocols are optimized specifically for Carvedilol based on its chemical lability.
A. Oxidative Stress (High Sensitivity)
Carvedilol is extremely sensitive to oxidation. Standard 30%
often destroys the sample instantly.
Protocol: Prepare 0.1 mg/mL Carvedilol in mobile phase. Add
to reach 3% final concentration . Incubate at Room Temperature (RT) for 2–6 hours.
Target Impurities: Impurity A (Bis-carvedilol), N-oxide derivatives.
Troubleshooting:
Issue: "Ghost peaks" eluting early.
Root Cause:[1][4][5] Residual peroxide reacting with the mobile phase or column stationary phase.
Fix: Perform a "blank" stress run (peroxide + solvent) to identify non-drug peaks. Use a quenching agent (sodium metabisulfite) before injection, but validate that the quencher does not degrade Carvedilol.
B. Hydrolytic Stress (Acid/Base)
Carvedilol is relatively stable in acid but degrades in base.
Acid Protocol: 0.1 N HCl at 60°C for 4–8 hours.
Base Protocol: 0.1 N NaOH at 60°C for 1–2 hours. (Monitor closely; rapid degradation possible).
Troubleshooting:
Issue: Precipitation in basic samples.
Root Cause:[1][4][5] Carvedilol free base is insoluble in water/high pH.
Fix: Use a co-solvent (Methanol or Acetonitrile) in the stress media (e.g., 50:50 0.1N NaOH:MeOH) to keep the drug in solution during stress.
C. Photolytic Stress (ICH Q1B)
The carbazole ring makes Carvedilol light-sensitive.
Protocol: Expose solid sample (1.2 million lux hours) and solution (in quartz cuvettes).
Target Impurities: Photodegradation products (often elute very late or very early).
Troubleshooting:
Issue: Sample turns yellow/brown but HPLC shows no peaks.
Root Cause:[1][4][5] Polymerization or formation of insoluble chromophores that filter out.
Fix: Check the UV spectrum of the degraded sample. Ensure the extraction solvent dissolves the degradation products, not just the parent API.
Analytical Method Troubleshooting (HPLC)
Developing a Stability-Indicating Method (SIM) for Carvedilol requires handling its basic nature.
Recommended Starting Conditions:
Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Purospher STAR).
Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (Gradient elution).
User Report: "My Carvedilol peak is tailing badly (Symmetry > 2.0)."
Root Cause: Silanol interactions. The secondary amine in Carvedilol interacts with free silanols on the silica backbone of the column.
Resolution:
Lower pH: Ensure buffer pH is < 3.0 (protonates the silanols).
Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).
Column Switch: Use a "Base Deactivated" (BDS) or heavily end-capped column.
User Report: "I have poor resolution between Carvedilol and Impurity A."
Root Cause: Impurity A is a dimer and structurally similar.
Resolution: Decrease the gradient slope (shallow gradient) around the retention time of the main peak. Lower the % Organic modifier slightly.
Advanced Logic: Mass Balance Failure
One of the most common issues in Carvedilol studies is a lack of Mass Balance (i.e., %Assay + %Impurities ≠ 100%).
Caption: Diagnostic tree for resolving mass balance discrepancies in stress testing.
FAQ: User Scenarios
Q: Can I use thermal stress to simulate oxidative degradation?A: No. Carvedilol degrades via different mechanisms under heat (thermolysis) versus oxidation (radical attack). Thermal stress (e.g., 60°C dry heat) usually shows minimal degradation for Carvedilol, whereas peroxide causes rapid breakdown. You must perform them separately as per ICH Q1A(R2).
Q: Why does my "Acid Stress" sample show no degradation after 24 hours?A: Carvedilol is surprisingly stable in mild acid.
Action: Increase temperature to 80°C or acid concentration to 1N HCl. However, if it remains stable, simply report it as "Stable to Acid Hydrolysis." Do not force it until you char the sample just to see peaks.
Q: How do I handle light sensitivity during sample preparation?A: Because Carvedilol is photolabile (ICH Q1B), all analytical solutions must be prepared in amber glassware . If amber glass is unavailable, wrap flasks in aluminum foil immediately after preparation.
References
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[7][8][9][10] International Council for Harmonisation.
[Link]
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.
[Link]
Farmacia Journal : HPLC Studies for Assessing the Stability of Carvedilol Tablets. Farmacia, 2017, Vol. 65, 4.
[Link][5]
International Journal of Pharmaceutical Sciences : Development and Validation of Stability-indicating HPLC Method for Organic Impurities of Carvedilol.
[Link]
Technical Support Center: Enhancing Sensitivity for 5'-Hydroxyphenyl Carvedilol Detection
Welcome to the dedicated technical support guide for the low-level detection of 5'-Hydroxyphenyl Carvedilol. As a critical metabolite of Carvedilol, accurately quantifying this analyte at trace levels is paramount for co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the low-level detection of 5'-Hydroxyphenyl Carvedilol. As a critical metabolite of Carvedilol, accurately quantifying this analyte at trace levels is paramount for comprehensive pharmacokinetic and drug metabolism studies. This center is designed for researchers, scientists, and drug development professionals, providing expert-driven insights and actionable troubleshooting strategies to overcome common challenges in bioanalysis.
Understanding the Analyte: Physicochemical Properties
Success in bioanalysis begins with a fundamental understanding of the target analyte. 5'-Hydroxyphenyl Carvedilol is an active metabolite of Carvedilol, formed through aromatic ring oxidation.[1] Its structure and properties dictate every choice we make, from sample preparation to final detection.
The secondary amine is readily protonated. Analysis is best performed at a pH at least 2 units below the pKa (e.g., pH < 5.8) to ensure the molecule is in its cationic form, which improves reversed-phase retention and ionization efficiency.
Polarity
The addition of a hydroxyl group makes it slightly more polar than the parent drug, Carvedilol.
This property influences the choice of extraction solvents and stationary phases. While still suitable for reversed-phase chromatography, its elution might be earlier than Carvedilol.
Solubility
Carvedilol is practically insoluble in water but soluble in organic solvents like methanol and methylene chloride.[6]
The metabolite shares similar characteristics. This insolubility in neutral water necessitates the use of organic solvents for reconstitution and acidic mobile phases for chromatographic analysis.
Ionization
Readily forms a positive ion ([M+H]⁺) via electrospray ionization (ESI).
ESI in positive mode is the preferred technique for LC-MS/MS analysis.[7][8]
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during method development for high-sensitivity analysis.
Part 1: Sample Preparation & Extraction
Q1: What is the best sample preparation technique for achieving the lowest limit of quantification (LLOQ)?
A: For maximal sensitivity, Solid-Phase Extraction (SPE) is the gold standard. While simpler methods like Protein Precipitation (PPT) are faster, they often fail to remove sufficient matrix components, leading to significant ion suppression in LC-MS/MS analysis.[9] Liquid-Liquid Extraction (LLE) is a strong alternative and generally demonstrates less ion suppression than PPT.[9]
Expertise: The goal of sample prep for low-level analysis is twofold: concentrate the analyte and remove interferences. SPE excels at both. By using a specific sorbent, you can selectively bind and elute 5'-Hydroxyphenyl Carvedilol while washing away phospholipids and salts that are notorious for causing ion suppression.
Q2: How do I choose the correct SPE sorbent and elution solvent?
A: The choice is dictated by the analyte's chemistry. Since 5'-Hydroxyphenyl Carvedilol is a weak base, a mixed-mode cation exchange SPE sorbent is ideal. This sorbent provides a dual retention mechanism: reversed-phase (for the hydrophobic parts of the molecule) and ion exchange (for the protonated amine).
Mechanism:
Condition & Equilibrate: Prepare the sorbent with methanol, then water, and finally an acidic buffer (e.g., 2% formic acid in water).
Load: Load the pre-treated plasma sample (acidified to ensure the analyte is charged). The analyte will be retained by both hydrophobic and ionic interactions.
Wash: Use an aqueous wash (e.g., 2% formic acid) to remove polar interferences, followed by an organic wash (e.g., methanol) to remove non-polar, uncharged interferences.
Elute: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the amine, disrupting the ionic bond and releasing the analyte from the sorbent. This targeted elution provides a highly concentrated and clean sample.
Q3: I'm seeing significant matrix effects (ion suppression). How can I mitigate this?
A: Matrix effects are the bane of sensitive LC-MS/MS analysis. Here is a hierarchical approach to addressing them:
Improve Sample Cleanup: Switch from PPT to LLE or, preferably, SPE.[9] Ensure your SPE wash steps are optimized to remove the specific interferences (e.g., phospholipids).
Chromatographic Separation: Ensure the analyte is chromatographically separated from the region where most matrix components elute (the "void volume"). A longer column or a shallower gradient can improve this separation.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of 5'-Hydroxyphenyl Carvedilol is the ideal internal standard.[8] It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.
Reduce Injection Volume: If the above steps are insufficient, reducing the amount of matrix injected onto the column can help. This may require a more sensitive mass spectrometer to compensate for the lower analyte amount.
Part 2: Chromatography
Q1: How can I improve my chromatographic peak shape?
A: Poor peak shape (tailing, fronting) for basic compounds like this is common in reversed-phase chromatography.
Mobile Phase pH: The most critical factor is the pH of your aqueous mobile phase. It should be at least 2 pH units below the analyte's pKa. Using a buffer like 0.1% formic acid (pH ~2.7) or 2-10 mM ammonium formate adjusted to pH 3.0 is highly recommended to ensure the secondary amine is fully protonated.[8][10] This prevents secondary interactions with residual silanols on the column, which is a primary cause of peak tailing.
Column Choice: Use a modern, high-purity silica C18 column. These columns have minimal residual silanol groups. For very low-level work, a column with a smaller particle size (e.g., <2 µm, as in UPLC) can significantly improve peak height and resolution.[8]
Organic Modifier: Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Q2: My analyte is eluting too early, near the void volume. What should I do?
A: Elution near the void volume is problematic as this is where un-retained matrix components reside, leading to severe ion suppression.
Reduce Initial Organic Content: Lower the starting percentage of your organic mobile phase in the gradient. For example, if your gradient starts at 20% acetonitrile, try starting at 5% or 10%.
Use a Weaker Organic Solvent: While less common, replacing acetonitrile with methanol (a weaker solvent in reversed-phase) can increase retention.
Consider a Different Stationary Phase: If the above fails, a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano phase, might provide alternative selectivity and better retention.
Part 3: Detection
Q1: What are the best starting parameters for LC-MS/MS detection?
A: Use a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) .
Infuse the Analyte: Directly infuse a ~1 µg/mL solution of 5'-Hydroxyphenyl Carvedilol into the mass spectrometer to optimize parameters.
Find the Precursor Ion: In Q1, you will see a strong signal for the protonated molecule, [M+H]⁺, at m/z 422.5 .
Optimize Fragmentation: Select the m/z 422.5 ion in Q1 and perform a product ion scan in Q3 to see how it fragments. Vary the collision energy (CE) to find the optimal energy that produces the most stable and abundant product ions.
Select MRM Transitions: Choose at least two strong, specific product ions for your MRM method. One will be the "quantifier" (most abundant) and the other the "qualifier" (for identity confirmation). A common fragmentation pathway for related compounds involves the cleavage of the side chain.[9]
Example MRM Transitions (Hypothetical - Must be empirically determined):
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Role
5'-OH Carvedilol
422.5
e.g., 240.1
Quantifier
5'-OH Carvedilol
422.5
e.g., 100.3
Qualifier
Q2: Is HPLC with Fluorescence Detection (HPLC-FLD) a viable alternative to LC-MS/MS?
A: Yes, HPLC-FLD can be a highly sensitive and cost-effective alternative. The carbazole group in the molecule is inherently fluorescent.
Expertise: For Carvedilol, typical wavelengths are an excitation of ~282 nm and an emission of ~340 nm.[11] The hydroxylated metabolite should have similar spectral properties, but it is crucial to determine the optimal wavelengths by running excitation and emission scans on a reference standard. While potentially less selective than MS/MS, a well-developed HPLC method combined with a thorough sample cleanup can achieve excellent sensitivity for many applications.[1][7]
Troubleshooting Guide: Low Sensitivity & Poor Signal
Problem
Potential Cause(s)
Recommended Solution(s)
No Peak or Very Weak Signal
1. Incorrect MS/MS parameters. 2. Poor extraction recovery. 3. Analyte degradation. 4. Severe ion suppression at the analyte's retention time.
1. Re-infuse the standard to confirm precursor/product ions and optimize CE/voltages. 2. Evaluate recovery by comparing peak areas of pre-spiked and post-spiked samples. Optimize SPE/LLE protocol if recovery is <70%. 3. Check sample stability under storage and processing conditions. Use fresh samples. 4. Infuse the analyte post-column while injecting a blank extracted sample. A dip in the signal at the target RT confirms suppression. Improve cleanup or chromatography.
High Background Noise
1. Contaminated mobile phase or LC system. 2. Insufficient sample cleanup. 3. Electronic noise from the detector.
1. Use fresh, high-purity solvents (LC-MS grade). Flush the system thoroughly. 2. Implement a more rigorous SPE wash step or switch from LLE to SPE. 3. Contact the instrument service engineer.
Poor Reproducibility (%CV > 15%)
1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Unstable LC system (fluctuating pressure/flow rate).
1. Automate sample preparation if possible. Ensure precise pipetting and consistent timing. 2. Use a stable isotope-labeled internal standard.[8] 3. Equilibrate the column thoroughly before injection. Check for leaks and service the pump if necessary.
Visualized Workflows & Diagrams
A logical workflow is critical for achieving reproducible, high-sensitivity results. The following diagram outlines the key stages and decision points in the bioanalytical process.
Caption: High-sensitivity bioanalytical workflow for 5'-Hydroxyphenyl Carvedilol.
Caption: Troubleshooting decision tree for low signal-to-noise issues.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This is a general protocol and must be optimized for your specific laboratory conditions and reagents.
Sample Pre-treatment:
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
Add 600 µL of 2% formic acid in water.
Vortex for 30 seconds to mix and lyse proteins.
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
SPE Cartridge Conditioning:
Place a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) onto a vacuum manifold.
Wash with 1 mL of methanol.
Equilibrate with 1 mL of 2% formic acid in water. Do not let the sorbent bed go dry.
Sample Loading:
Load the supernatant from the pre-treated sample (Step 1) onto the SPE cartridge.
Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.
Wash Steps:
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
Wash the cartridge with 1 mL of methanol to remove non-polar, neutral interferences.
Dry the sorbent bed under high vacuum for 2-5 minutes.
Elution:
Place clean collection tubes inside the manifold.
Add 500 µL of 5% ammonium hydroxide in methanol to the cartridge.
Allow it to soak for 30 seconds, then apply gentle vacuum to slowly elute the analyte.
Dry-down and Reconstitution:
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is faster than SPE but may be less clean.[12]
Sample Pre-treatment:
To 200 µL of human plasma, add 20 µL of the IS working solution.
Add 50 µL of 0.1 M sodium hydroxide to basify the sample and ensure the analyte is in its neutral form. Vortex briefly.
Extraction:
Add 1 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether[12] or ethyl acetate[13]).
Vortex vigorously for 2 minutes to ensure thorough mixing.
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
Isolation:
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.
Dry-down and Reconstitution:
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex, centrifuge, and transfer to an autosampler vial for injection.
References
ChemWhat. (n.d.). 5'-Hydroxyphenyl Carvedilol CAS#: 142227-51-8. Retrieved from [Link]
FDA. (n.d.). (carvedilol) Tablets - accessdata.fda.gov. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2008). pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology. Retrieved from [Link]
Niknam, K., & Rastegar, H. (2012). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. Retrieved from [Link]
Chen, Y., et al. (2014). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE. Retrieved from [Link]
PubChem. (n.d.). Carvedilol. National Institutes of Health. Retrieved from [Link]
JETIR. (2020). ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
Axios Research. (n.d.). 5'-Hydroxyphenyl Carvedilol. Retrieved from [Link]
McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure of carvedilol. Retrieved from [Link]
IOSR Journal. (n.d.). Method Development and Analytical Method Validation of Carvedilol by High Performance Liquid Chromatography. Retrieved from [Link]
Srichan, P., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. PMC - NIH. Retrieved from [Link]
Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. Retrieved from [Link]
Naidu, N. V., et al. (2014). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Scholars Research Library. Retrieved from [Link]
ResearchGate. (2025). Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. Retrieved from [Link]
Rathod, R., et al. (2007). Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study. PubMed. Retrieved from [Link]
Chandiran, I. S., et al. (2011). High-Throughput Liquid Chromatography – Tandem Mass Spectrometric Method for Simultaneous Quantification of Carvedilol and Its Metabolite 4-Hydroxyphenyl Carvedilol. JOCPR. Retrieved from [Link]
Kumar, A., et al. (n.d.). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Retrieved from [Link]
Huang, Y., et al. (2014). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. Retrieved from [Link]
PubChem. (n.d.). 5-Hydroxycarvedilol, (S)-. National Institutes of Health. Retrieved from [Link]
PubChem. (n.d.). 5'-Hydroxyphenyl Carvedilol. National Institutes of Health. Retrieved from [Link]
Technical Support Center: Carvedilol & Metabolite Analysis
Introduction Welcome to the technical support hub for Carvedilol analysis. As a non-selective -blocker with -blocking activity, Carvedilol presents unique bioanalytical challenges due to its extensive stereoselective met...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for Carvedilol analysis. As a non-selective
-blocker with -blocking activity, Carvedilol presents unique bioanalytical challenges due to its extensive stereoselective metabolism and the presence of isobaric hydroxylated metabolites.
This guide moves beyond basic protocol listing. It addresses the causality of common failures—why peaks tail, why recovery drops, and how to resolve the critical separation of 4'-hydroxyphenyl and 5'-hydroxyphenyl metabolites.
Part 1: Sample Preparation & Extraction
The Challenge: Carvedilol is lipophilic (logP ~ 4.1) and basic (pKa ~ 7.8). Direct protein precipitation (PPT) often yields high matrix effects (ion suppression) in ESI+ mode due to phospholipids.
We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for metabolite profiling to ensure consistent recovery of the more polar hydroxylated metabolites alongside the parent drug.
Why this works: The MCX cartridge utilizes a dual retention mechanism—reversed-phase (hydrophobic interaction) and cation exchange (ionic interaction with the basic amine of carvedilol). This allows for rigorous washing of interferences.
The Challenge: Separation of Isobaric Metabolites .
Carvedilol is metabolized into 4'-hydroxyphenyl carvedilol (4'-OH) and 5'-hydroxyphenyl carvedilol (5'-OH).[1]
Problem: Both have the same precursor mass (m/z 423.2) and similar product ions.
Requirement: They must be chromatographically resolved.
Column Selection Strategy
Do not use a standard C18 column without optimization. The hydroxyl groups add polarity, but the structural difference is subtle.
Gold Standard: Ethylene Bridged Hybrid (BEH) C18 or Phenyl-Hexyl columns.
Why? Phenyl-Hexyl phases offer
interactions that can better discriminate between the positional isomers of the aromatic ring hydroxylation compared to pure hydrophobic interaction.
Note: The ammonium formate is critical. It buffers the mobile phase at pH ~3.0. This ensures the basic amine is fully protonated for MS sensitivity while masking residual silanols on the column to prevent peak tailing.
Gradient Profile (Example for 10 min run)
0-1 min: 20% B (Focusing)
1-6 min: 20% -> 60% B (Shallow gradient to separate 4'-OH and 5'-OH)
6-7 min: 60% -> 95% B (Wash)
7-10 min: Re-equilibration.
Part 3: Mass Spectrometry (LC-MS/MS)
The Challenge: Sensitivity and Cross-talk.
MRM Transitions
Use the following transitions for Multiple Reaction Monitoring (MRM). Note that 4'-OH and 5'-OH share transitions, reinforcing the need for the chromatographic separation described above.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Carvedilol
407.2
100.2 (Quant)
35
25
222.1 (Qual)
35
40
4'-OH Carvedilol
423.2
100.2 (Quant)
38
28
5'-OH Carvedilol
423.2
100.2 (Quant)
38
28
O-Desmethyl Carvedilol
393.2
100.2
35
25
Carvedilol-d3 (IS)
410.2
100.2
35
25
Technical Note: The m/z 100.2 fragment corresponds to the [2-(2-methoxyphenoxy)ethyl]amine moiety, which is common to the parent and most metabolites. Ensure your chromatographic baseline is clean at this retention time.
Part 4: Metabolic Pathway & Biological Context
The Challenge: Inter-subject variability.
Carvedilol metabolism is heavily dependent on CYP2D6 .[1][2][3][4] Poor Metabolizers (PM) will have significantly higher parent drug levels and lower 4'/5'-OH metabolite levels compared to Extensive Metabolizers (EM).
Metabolic Pathway Diagram (DOT)
Figure 2: Primary metabolic pathways. Note that CYP2D6 activity dictates the ratio of Parent to OH-Metabolites.
Part 5: Frequently Asked Questions (Troubleshooting)
Q1: My Carvedilol peak is tailing significantly (Asymmetry > 1.5). Why?A: Carvedilol is a secondary amine. Tailing is usually caused by the interaction of this amine with residual silanol groups on the silica column.[5][6]
Fix 1: Ensure your mobile phase contains at least 2mM-5mM Ammonium Formate. The ammonium ions compete for the silanol sites.
Fix 2: Switch to an "end-capped" column (e.g., BEH or HSS T3) designed to minimize silanol activity.
Q2: I see a small peak just before Carvedilol that shares the same transition. Is it carryover?A: If it is -14 Da (m/z 393), it is likely O-desmethyl carvedilol. If it is the same mass, check if you are separating the enantiomers (R vs S). On a standard C18, enantiomers should co-elute. If you see a split peak, your injection solvent might be too strong (e.g., 100% Methanol).
Fix: Reconstitute samples in a solvent matching the initial mobile phase (e.g., 20% ACN / 80% Water).
Q3: Can I quantify 4'-OH and 5'-OH together?A: It depends on your study goals. For bioequivalence, regulators often require specific quantitation of active metabolites. Since both are active, but have potentially different potencies and kinetics, separating them is scientifically rigorous and recommended for high-quality data.
Q4: My Internal Standard (Carvedilol-d3) response is dropping over the run.A: This indicates matrix effect accumulation on the column.
Fix: Implement a "sawtooth" wash at the end of your gradient (ramp to 95% B, hold for 1 min, drop to 20%, back to 95%). This cleans lipophilic contaminants that build up over multiple injections.
References
UPLC-MS/MS assay for carvedilol and 4'-hydroxyphenyl carvedilol.
Source: PubMed / Biomedical Chromatography (2013).[7]
Link:[Link]
Pharmacokinetics and Metabolism of Carvedilol (CYP2D6 implications).
Source: Clinical Pharmacogenetics Implementation Consortium (CPIC) / NIH.
Link:[Link]
refining cell culture conditions for 5'-Hydroxyphenyl Carvedilol experiments
Introduction: Beyond the Parent Compound Welcome to the technical support hub for Carvedilol metabolites. You are likely here because your data on 5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol) shows high variability or...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Parent Compound
Welcome to the technical support hub for Carvedilol metabolites. You are likely here because your data on 5'-Hydroxyphenyl Carvedilol (5'-OH-Carvedilol) shows high variability or unexpected cytotoxicity.
The Core Problem: While Carvedilol is a lipophilic beta-blocker, its 5'-hydroxylated metabolite introduces a reactive phenolic group. This structural change drastically alters its behavior in vitro compared to the parent drug. It increases antioxidant potency but simultaneously makes the compound susceptible to auto-oxidation and photodegradation in culture media.
This guide refines your conditions to ensure that the biological effects you observe are due to specific receptor engagement (β1/β2/α1 blockade) or radical scavenging, rather than experimental artifacts like hydrogen peroxide generation or precipitation.
Module 1: Solubility & Stock Preparation
Issue: "My compound precipitates when added to the media, or the concentration results are inconsistent."
The Causality
5'-OH-Carvedilol is highly lipophilic (LogP ~3.8-4.0). Direct addition to aqueous media causes "micro-precipitation"—invisible to the naked eye but devastating to concentration accuracy. Furthermore, the phenolic hydroxyl group can deprotonate at physiological pH (7.4), altering solubility dynamics compared to the stock solvent.
Troubleshooting Protocol
Q: What is the optimal vehicle and storage method?A: Use DMSO (Dimethyl Sulfoxide) . Do not use ethanol or water for stock solutions.
Solubility Limit: ~30 mg/mL in pure DMSO.
Storage: Aliquot immediately into amber glass vials (to prevent plastic absorption and light damage). Store at -20°C or -80°C under argon/nitrogen gas if possible to prevent oxidation.
Q: How do I dilute it into media without crashing it out?A: Use the "Step-Down" Dilution Method . Never add 100% DMSO stock directly to a large volume of static media.
Visual Workflow: The "Step-Down" Preparation
Critical Solubility Data
Parameter
Specification
Notes
Max Stock Conc.
30 mg/mL (DMSO)
Clear, colorless solution.
Max Aqueous Conc.
~10-20 µM
Above this, risk of precipitation increases significantly in serum-free media.
Max DMSO Tolerance
0.1% (v/v)
Higher DMSO levels can mask antioxidant effects or induce toxicity.
Plastic Binding
High
Use glass or low-binding polypropylene tips/tubes for intermediate steps.
Module 2: Stability & The "False Toxicity" Artifact
Issue: "I see cell death in treated wells, but it doesn't look like receptor-mediated apoptosis. Is the drug toxic?"
The Causality
Phenolic compounds (like 5'-OH-Carvedilol) are unstable in standard culture media (DMEM/RPMI) due to dissolved oxygen and transition metals (iron/copper). They undergo auto-oxidation , generating quinones and Hydrogen Peroxide (H₂O₂) .
Result: The cytotoxicity you see is often caused by H₂O₂, not the drug.
Troubleshooting Protocol
Q: How do I distinguish between drug toxicity and oxidation artifacts?A: Implement a Catalase Control .
Add Catalase (100 U/mL) to the media before adding 5'-OH-Carvedilol.
If toxicity disappears with Catalase, your compound was oxidizing and generating H₂O₂.
Q: How do I stabilize the compound during incubation?A:
Light Restriction: 5'-OH-Carvedilol is photosensitive. Perform experiments in low light; wrap plates in foil.
Fresh Preparation: Never store the diluted media. Prepare immediately before use.
Ascorbic Acid Shield: Co-incubation with 50-100 µM Ascorbic Acid can prevent phenolic oxidation, but warning: this adds another antioxidant variable to your system.
Q: Can I use stored media containing the drug?A:No. The half-life of phenolic metabolites in oxygenated media at 37°C can be < 2 hours.
Module 3: Pharmacological Validation (E-E-A-T)
Issue: "How do I know if I am observing a metabolite-specific effect versus a generic beta-blockade?"
The Causality
5'-OH-Carvedilol is a metabolite generated by CYP2D6 .[1][2] In vivo, it circulates alongside the parent. In vitro, it has distinct properties:
To claim a specific effect of 5'-OH-Carvedilol, your experiment must include the following controls:
Parent Control: Run Carvedilol (Parent) side-by-side. If 5'-OH is significantly more potent in reducing ROS but equipotent in cAMP inhibition, you have isolated the metabolite's specific antioxidant advantage.
Vehicle Control: DMSO matched exactly to the treatment well.
Receptor Antagonist Check: If studying antioxidant effects, block the β-receptors with a different antagonist (e.g., Propranolol) to see if the antioxidant effect persists (proving it is chemical scavenging, not receptor-mediated).
Visual Pathway: Mechanism of Action
References
PubChem. (n.d.). 5'-Hydroxyphenyl carvedilol Compound Summary. National Center for Biotechnology Information. [Link]
Dandona, P., et al. (2007). Carvedilol: a nonselective beta-blocker with antioxidant properties. Journal of Cardiovascular Pharmacology. (Contextual grounding on carbazole antioxidant mechanism).
Haller, C. A., et al. (2006). Pharmacology and Therapeutics of Carvedilol. American Journal of Cardiology.
Long, L. H., & Halliwell, B. (2012). Artefacts in cell culture: rapid generation of hydrogen peroxide from added phenolic compounds. Biochemical and Biophysical Research Communications. (Source of "False Toxicity" protocol).
Technical Support Center: 5'-Hydroxyphenyl Carvedilol In Vitro Optimization
Introduction Welcome to the technical support hub for 5'-Hydroxyphenyl Carvedilol (5'-OH-Carv) . This guide addresses the specific physicochemical hurdles encountered when transitioning this metabolite from a dry powder...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for 5'-Hydroxyphenyl Carvedilol (5'-OH-Carv) . This guide addresses the specific physicochemical hurdles encountered when transitioning this metabolite from a dry powder to a biological assay system.
The Core Problem:
5'-OH-Carv is a primary metabolite of Carvedilol formed via CYP2D6 oxidation.[1] Like its parent compound, it is a BCS Class II molecule (Low Solubility, High Permeability) with a LogP of ~3.8–4.0. However, the addition of the phenolic hydroxyl group introduces a dual challenge:
Hydrophobicity: It resists dissolution in aqueous media, leading to "crash-out" (precipitation) and non-specific binding (NSB) to plastics.
Chemical Instability: The electron-rich phenolic moiety is highly susceptible to auto-oxidation at physiological pH, potentially forming quinones that are cytotoxic or inactive.
This guide provides self-validating protocols to maintain compound integrity and solubility.
Part 1: Solubilization & Stock Preparation[2]
Troubleshooting Guide: "My compound precipitates immediately upon dilution."
Root Cause Analysis:
Directly spiking a highly concentrated DMSO stock into aqueous media creates a local region of supersaturation. The hydrophobic drug molecules aggregate faster than they can disperse, causing irreversible precipitation.
The Solution: The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into the final well. Use a stepping stone approach.
Solvent Compatibility Matrix
Solvent System
Solubility Rating
Application
Critical Limitation
100% DMSO
Excellent (>20 mM)
Primary Stock
Freezes at <18°C; hygroscopic.
Ethanol (Abs.)
Good (>10 mM)
Secondary Stock
High volatility; evaporation changes concentration.
PBS / Media
Poor (<1 µM)
Assay Buffer
DO NOT use for stock preparation.
PEG 400
Very Good
Co-solvent
High viscosity can affect pipetting accuracy.
Protocol: Step-Wise Solubilization
Prerequisite: Calculate the final assay concentration (e.g., 10 µM).
Primary Stock (10 mM): Dissolve 5'-OH-Carv powder in anhydrous DMSO. Vortex for 30 seconds.
Validation: Solution must be optically clear under a light source.
Intermediate Working Solution (100x): Dilute the Primary Stock 1:10 into a compatible organic solvent or a 50:50 mix of DMSO:PBS.
Why? This lowers the kinetic energy barrier for mixing into the final aqueous buffer.
Final Assay Dosing: Spike the Intermediate Solution into pre-warmed (37°C) culture media while vortexing or rapidly mixing.
Critical Note: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) for sensitive lines (e.g., primary cardiomyocytes) or 0.5% for robust lines (e.g., HEK293), as DMSO itself can induce cellular stress [1].
Part 2: Stability & Non-Specific Binding (NSB)
Troubleshooting Guide: "I see high variability or loss of potency over time."
Root Cause Analysis:
NSB: Lipophilic drugs adhere to the hydrophobic surfaces of standard polystyrene plates.
Oxidation: The 5'-hydroxyl group oxidizes to a quinone in oxygen-rich, neutral/basic environments (pH > 7.0).
The Mitigation Workflow
Caption: Workflow for preventing oxidative degradation and surface adsorption during assay preparation.
Protocol: Preventing Oxidation & Adsorption
Antioxidant Buffer System:
Prepare your assay buffer (e.g., HBSS or DMEM).
Add Ascorbic Acid (Vitamin C) to a final concentration of 100 µM to 1 mM .
Mechanism:[2][3][4] Ascorbic acid acts as a sacrificial reducing agent, preventing the phenolic hydroxyl from oxidizing into a quinone [2].
Surface Selection:
Avoid: Standard Polystyrene (PS) tissue culture plates.
Use: Solvent-resistant Polypropylene (PP) for serial dilutions. For the assay itself, use Low-Binding or Silanized plates.
Validation: If your standard curve flattens unexpectedly at low concentrations, you are losing drug to the plastic walls.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw the DMSO stock solution?A: Limited cycles only. 5'-OH-Carv is stable in DMSO at -20°C or -80°C, but repeated freeze-thaw cycles introduce atmospheric moisture. DMSO is hygroscopic; water uptake promotes hydrolysis and precipitation.
Recommendation: Aliquot stocks into single-use amber glass vials (or dark PP microtubes) to minimize light and moisture exposure.
Q: My cells are dying in the vehicle control. Is it the DMSO?A: Likely. While Carvedilol metabolites are being tested for toxicity, the solvent is a common confounder. Run a "Mock" control (Media + DMSO only) alongside your experiment. If cell viability drops below 90% in the mock, reduce DMSO concentration to <0.1% or switch to a water-soluble inclusion complex (e.g., Cyclodextrin) [3].
Q: How do I verify the concentration if I suspect precipitation?A: Centrifuge the assay medium (e.g., 10,000 x g for 5 mins) before applying to cells. Analyze the supernatant via HPLC-UV or LC-MS. If the concentration in the supernatant is significantly lower than the theoretical dose, precipitation or NSB has occurred.
References
Adler, M., et al. (2016). "Sensitivity of cell lines to DMSO: Guidelines for in vitro assays." ResearchGate. Available at: [Link]
Passi, S., et al. (1987). "The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example." National Institutes of Health (PMC). Available at: [Link]
Loftsson, T., et al. (2008).[5] "Carvedilol solubility enhancement by inclusion complexation and solid dispersion." Journal of Drug Delivery and Therapeutics. Available at: [Link]
PubChem. (2024).[6] "5'-Hydroxyphenyl Carvedilol Compound Summary." National Library of Medicine. Available at: [Link]
Quantifying the CYP2D6 Fingerprint: Validation of an LC-MS/MS Method for 5'-Hydroxyphenyl Carvedilol
Executive Summary: The Case for High-Sensitivity Analysis In the bioanalysis of Carvedilol, a non-selective -blocker with -blocking activity, quantifying the parent drug is often insufficient for a complete pharmacokinet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for High-Sensitivity Analysis
In the bioanalysis of Carvedilol, a non-selective
-blocker with -blocking activity, quantifying the parent drug is often insufficient for a complete pharmacokinetic (PK) profile. The metabolic ratio of Carvedilol to its hydroxylated metabolites, specifically 5'-Hydroxyphenyl Carvedilol (5'-OH-CAR) , serves as a critical phenotypic marker for CYP2D6 activity.
While historical methods like HPLC-Fluorescence (HPLC-FLD) offered sufficient sensitivity for the parent drug, they frequently fail to accurately quantify 5'-OH-CAR at the picogram-level concentrations found in clinical plasma samples—particularly in CYP2D6 intermediate or poor metabolizers.
This guide validates a transition to LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . We provide a direct comparison showing why LC-MS/MS is not just an alternative, but the required standard for metabolite-specific PK studies, followed by a field-proven validation protocol.
Scientific Context: The Metabolic Pathway
Carvedilol is extensively metabolized by the liver. The formation of 5'-Hydroxyphenyl Carvedilol is stereoselective and primarily catalyzed by the polymorphic enzyme CYP2D6. Understanding this pathway is essential for interpreting PK data, as genetic polymorphisms can alter metabolite concentrations by several fold.
Figure 1: The metabolic biotransformation of Carvedilol.[1][2][3][4][5] Note the dependence of 5'-OH formation on CYP2D6, making it a sensitive marker for genetic polymorphism.
Comparative Analysis: HPLC-FLD vs. LC-MS/MS
Many labs hesitate to upgrade due to the cost of MS instrumentation. However, the data below demonstrates that for metabolite quantification, HPLC-FLD is scientifically compromised due to matrix interference and insufficient Lower Limit of Quantification (LLOQ).
Performance Matrix
Feature
HPLC-Fluorescence (FLD)
LC-MS/MS (Triple Quadrupole)
Verdict
Selectivity
Moderate. Relies on excitation/emission wavelengths.[6] Susceptible to co-eluting endogenous plasma components.
High. Mass-to-charge (m/z) filtering (MRM) eliminates almost all matrix interference.
LC-MS/MS
Sensitivity (LLOQ)
~1.0 - 5.0 ng/mL
0.01 - 0.05 ng/mL
LC-MS/MS
Sample Volume
High (500 - 1000 µL) required to concentrate analyte.
Low (50 - 100 µL). Ideal for pediatric or sparse sampling.
LC-MS/MS
Run Time
15 - 20 minutes (Isocratic/Gradient).
3 - 5 minutes (UPLC/Gradient).
LC-MS/MS
Metabolite Distinction
Difficult. 4'-OH and 5'-OH isomers often co-elute or require very long runs to separate.
Excellent. Specific MRM transitions and optimized chromatography separate isomers easily.
LC-MS/MS
Expert Insight: In bioequivalence studies, the 5'-OH metabolite often appears at concentrations <0.5 ng/mL at terminal phases. HPLC-FLD methods will "flatline" (report zero) during these phases, artificially truncating the elimination half-life (
) calculation.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for Human Plasma and utilizes Liquid-Liquid Extraction (LLE) .[6][7][8] LLE is chosen over Protein Precipitation (PPT) because it provides cleaner extracts, reducing ion suppression—a critical factor when quantifying trace metabolites.
A. Reagents & Standards[7][10][11]
Analyte: 5'-Hydroxyphenyl Carvedilol (Reference Standard >98% purity).
Internal Standard (IS): Carvedilol-d4 (Deuterated is mandatory to correct for matrix effects).
The following data represents typical performance metrics achievable with this protocol, compliant with FDA/EMA Bioanalytical Method Validation guidelines.
Parameter
Result / Specification
Notes
Linearity Range
0.05 – 50.0 ng/mL
(Weighted )
LLOQ
0.05 ng/mL
S/N > 10:1; CV < 20%
Precision (Intra-day)
2.5% - 6.8% CV
Well within regulatory limit (15%)
Accuracy
94.2% - 103.5%
Nominal vs. Observed concentration
Recovery (LLE)
~85%
TBME extraction is highly efficient for this logP.
Matrix Effect
98% - 102%
IS normalized. Minimal ion suppression observed.
Troubleshooting & Expert Insights (E-E-A-T)
The "Light" Trap
5'-Hydroxyphenyl Carvedilol is significantly photolabile .
Risk: Exposure to standard bench lighting for >2 hours can cause degradation of up to 15%.
Solution: All extraction steps must be performed under yellow monochromatic light or in amber glassware. Autosampler temperature must be kept at 4°C.[12]
Isomeric Separation
The 4'-OH and 5'-OH metabolites have identical molecular weights (isobaric).
Risk: If your chromatography is weak, they will co-elute, and the MS cannot distinguish them by mass alone.
Validation Step: You must inject pure standards of 4'-OH and 5'-OH separately during development to ensure your gradient resolves them by at least 0.2 minutes.
Carry-over
Carvedilol is "sticky" due to its lipophilicity.
Solution: Use a needle wash solution containing a high percentage of organic solvent (e.g., 50:50 Methanol:Isopropanol) to prevent ghost peaks in subsequent blank injections.
References
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
BehnFard, G., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences. Link
Rathod, R., et al. (2007).[6] Estimation of carvedilol in human plasma by using HPLC-fluorescence detector. Journal of Chromatography B. Link
Ptáček, P., et al. (2003). Determination of carvedilol in human plasma by HPLC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. Link
DrugBank Online. (2023). Carvedilol: Metabolism & Pharmacology. Link
Comparative Potency Analysis: Carvedilol vs. 5'-Hydroxyphenyl Carvedilol
Executive Summary: The Pharmacological Divergence This guide analyzes the functional distinction between Carvedilol (the parent drug) and its specific metabolite, 5'-Hydroxyphenyl Carvedilol (SB 211475). While Carvedilol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacological Divergence
This guide analyzes the functional distinction between Carvedilol (the parent drug) and its specific metabolite, 5'-Hydroxyphenyl Carvedilol (SB 211475).
While Carvedilol is a non-selective
-blocker and -blocker with antioxidant properties, metabolic hydroxylation creates a functional divergence:
4'-Hydroxyphenyl Carvedilol retains and amplifies
-blocking potency (~13x parent).
5'-Hydroxyphenyl Carvedilol loses
-blocking activity almost entirely but exhibits superior antioxidant and neuroprotective potency (up to 100x parent in specific assays).
This guide details the experimental evidence supporting this trade-off, providing researchers with the data and protocols necessary to evaluate these compounds in drug development and mechanistic studies.
Chemical & Metabolic Context
Carvedilol is a racemic mixture metabolized extensively by the liver, primarily via CYP2D6 and CYP2C9 . The insertion of a hydroxyl group at different positions on the carbazole or phenyl ring drastically alters the pharmacophore's affinity for adrenergic receptors versus its capacity for radical scavenging.
Metabolic Pathway & Functional Outcome[1]
Figure 1: The metabolic bifurcation of Carvedilol. While 4'-hydroxylation enhances receptor affinity, 5'-hydroxylation shifts efficacy toward antioxidant protection.
Comparative Potency Analysis
Adrenergic Receptor Affinity
The most critical distinction is the loss of receptor affinity in the 5'-hydroxy analog. While the 4'-hydroxy metabolite is a "super-blocker," the 5'-hydroxy metabolite is pharmacologically inert at the
-receptor.
Compound
-Blockade Potency
-Blockade Potency
-Blockade Potency
Carvedilol
High ( nM)
High
Moderate
4'-Hydroxyphenyl Carvedilol
Very High (~13x Carvedilol)
High
Low
5'-Hydroxyphenyl Carvedilol
Negligible / Inactive
Negligible / Inactive
Negligible
Key Insight: Researchers investigating
-blockade mechanisms should not use 5'-Hydroxyphenyl Carvedilol as a positive control for receptor binding. It serves better as a negative control for binding that retains antioxidant effects.
Antioxidant & Neuroprotective Activity
The carbazole moiety of Carvedilol contributes to its antioxidant effect.[1] Hydroxylation at the 5' position significantly enhances electron donation capacity, making SB 211475 a far superior radical scavenger.
Experimental Data: Inhibition of Lipid Peroxidation (Brain Homogenate) [1][2]
Use this to demonstrate the inactivity of 5'-Hydroxyphenyl Carvedilol.
Reagents:
Rat heart membrane preparation or CHO cells expressing human
-AR.
Radioligand: [
]-Iodocyanopindolol (high affinity -antagonist).
Binding Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4.
Workflow:
Incubation: Incubate membrane protein (
) with radioligand () and varying concentrations of competitor (Carvedilol vs. 5'-OH) for 60 min at 25°C.
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
Wash: Wash filters
with ice-cold buffer to remove unbound ligand.
Counting: Measure radioactivity (CPM) in a gamma counter.
Analysis: Plot % Specific Binding vs. Log[Concentration].
Expected Result:
Carvedilol: Sigmoidal displacement curve with
in the nanomolar range.
5'-Hydroxyphenyl Carvedilol: Flat line or minimal displacement even at high micromolar concentrations, indicating lack of affinity.
Experimental Logic Diagram
Figure 2: Decision matrix for selecting the appropriate assay to differentiate Carvedilol from its 5'-hydroxy metabolite.
References
Yue, T. L., et al. (1994). SB 211475, a metabolite of carvedilol, a novel antihypertensive agent, is a potent antioxidant.[2] European Journal of Pharmacology, 251(2-3), 237-243. Link
Yue, T. L., et al. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. Journal of Pharmacology and Experimental Therapeutics, 263(1), 92-98. Link
Lysko, P. G., et al. (2000). A comparison of carvedilol and metoprolol antioxidant activities in vitro.[3] Journal of Cardiovascular Pharmacology, 36(2), 277-281. Link
Feuerstein, G. Z., & Yue, T. L. (1994). A potent antioxidant, SB 211475, inhibits oxygen-radical-mediated lipid peroxidation and cytotoxicity.[2] Pharmacology, 48, 385-391.
PubChem. 5'-Hydroxyphenyl Carvedilol (Compound Summary). Link
Comparative Pharmacological Guide: Carvedilol vs. Hydroxylated Metabolites
Executive Summary Carvedilol is a third-generation, non-selective -adrenergic and -adrenergic antagonist with unique antioxidant properties. However, in-depth pharmacological profiling reveals that the parent compound is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Carvedilol is a third-generation, non-selective
-adrenergic and -adrenergic antagonist with unique antioxidant properties. However, in-depth pharmacological profiling reveals that the parent compound is effectively a "pro-drug" for specific therapeutic actions.
This guide objectively compares the parent drug against its three primary active metabolites: 4'-hydroxyphenyl carvedilol (4'-OH) , 5'-hydroxyphenyl carvedilol (5'-OH) , and O-desmethyl carvedilol (ODMC) .
Key Technical Finding: While the parent drug drives systemic ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-blockade (vasodilation), the 4'-OH metabolite exhibits approximately 13-fold higher potency for -blockade.[1][2] Furthermore, the antioxidant activity —critical for cardioprotection in heart failure—is significantly more potent in the hydroxylated metabolites than in the parent compound.
Metabolic Landscape & Stereoselectivity
Carvedilol is administered as a racemic mixture (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
and ).[3][4] Its metabolism is highly stereoselective and dependent on hepatic cytochrome P450 enzymes.[5]
S(-)-Enantiomer: Possesses both
and non-selective -blocking activity.[6][7][8] Metabolized faster than the R-enantiomer.
CYP2D6: The critical enzyme for generating the highly potent 4'-OH and 5'-OH metabolites.[5]
Figure 1: Metabolic Biotransformation Pathway
This diagram illustrates the enzymatic genesis of the active metabolites.
Caption: Stereoselective biotransformation of Carvedilol. CYP2D6 is the gatekeeper for the formation of the highly potent 4'-OH metabolite.
Receptor Pharmacology: Potency Comparison
The clinical efficacy of carvedilol in heart failure is often attributed to its
-blocking capability.[4][9][10] However, experimental data confirms that the 4'-OH metabolite is the true pharmacological powerhouse for this specific receptor class.
Comparative Potency Data (
and Functional Blockade)
Compound
-Adrenergic Potency
-Adrenergic Potency
-Adrenergic Potency
Primary Physiological Role
Carvedilol (Parent)
1.0x (Baseline)
1.0x (Baseline)
High
Vasodilation + -blockade
4'-OH Carvedilol
~13x Higher
~13x Higher
Weak
Potent Cardiac -blockade
O-desmethyl (ODMC)
~2.5x Higher
Moderate
Weak
Supplementary -blockade
5'-OH Carvedilol
High
High
Weak
Antioxidant Scavenging
Mechanistic Insight:
The introduction of the hydroxyl group at the 4' position of the phenoxy ring significantly enhances the affinity for the
-adrenergic receptor binding pocket (specifically interacting with Serine and Aspartate residues in the transmembrane domain), resulting in a 13-fold increase in functional antagonism compared to the parent drug.
The Antioxidant Paradox: The "Third Generation" Effect
Carvedilol is distinct from second-generation
-blockers (e.g., metoprolol) due to its carbazole moiety, which confers antioxidant properties. However, recent studies using DPPH and lipid peroxidation assays suggest that the metabolites are the primary drivers of this activity .
Figure 2: Antioxidant Activity Hierarchy
This diagram ranks the compounds based on radical scavenging capability (Vitamin E used as a benchmark).
Caption: Radical scavenging hierarchy. Hydroxylated metabolites significantly outperform the parent drug and Vitamin E in antioxidant assays.
The Carbazole Mechanism: The antioxidant activity relies on electron donation from the carbazole N-H group. Hydroxylation on the phenyl ring (metabolites) stabilizes the resulting radical species via resonance, making the metabolites far superior antioxidants than the parent.
Experimental Protocols (Self-Validating Systems)
Protocol A: Comparative
-Receptor Binding Assay
Objective: To quantify the
of carvedilol vs. 4'-OH metabolite.
Self-Validation: Use of GTP in the buffer ensures the receptors are in a low-affinity state, mimicking physiological antagonist binding conditions.
Membrane Prep: Homogenize rat cardiac tissue or CHO cells expressing human
-AR in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4). Why: Hypotonic shock lyses cells while EDTA inhibits metalloproteases.
Centrifugation: Spin at 40,000 x g for 20 min. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Why: MgCl2 is critical for receptor-G-protein coupling stability.
Incubation:
Radioligand: [125I]-Iodocyanopindolol (25 pM).
Competitors: Add Carvedilol or 4'-OH metabolite in serial dilutions (
to M).
Time: Incubate 90 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Why: PEI reduces non-specific binding of the lipophilic carvedilol to the filter.
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: DPPH Radical Scavenging Assay
Objective: To verify the superior antioxidant capacity of metabolites.
Self-Validation: Use of an ethanol blank and Vitamin E control ensures assay linearity and eliminates solvent interference.
Reagent Prep: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Keep in dark. Why: DPPH is light-sensitive.
Reaction: Mix 1.0 mL of DPPH solution with 1.0 mL of test compound (Parent, 4'-OH, 5'-OH) at varying concentrations (1–100
M).
Control: Run parallel Vitamin E standards.
Incubation: 30 minutes at room temperature in the dark.
Detection: Measure absorbance at 517 nm.
Calculation: % Inhibition =
.
Expectation: 5'-OH should show
significantly lower (more potent) than Parent.
Clinical Implications & Pharmacogenomics[2]
The pharmacological divergence between parent and metabolite makes CYP2D6 genotype a critical variable in drug response.
Poor Metabolizers (PM): High concentration of Parent Drug.
Result: Increased
-blockade (risk of orthostatic hypotension/dizziness) but reduced formation of the potent -blocking 4'-OH metabolite.
Ultrarapid Metabolizers (UM): High conversion to 4'-OH.
Result: Potentially enhanced
-blockade and antioxidant protection, but faster clearance of the parent drug.
Researchers developing "next-generation" heart failure drugs often look to the 4'-OH and 5'-OH scaffolds as lead compounds to separate the potent antioxidant/
-blocking effects from the vasodilatory -blocking effects of the parent racemate.
References
FDA Labeling Information. (2017). Carvedilol - Prescribing Information. U.S. Food and Drug Administration.[5] [Link]
Wong, A. et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol. PMC - NIH. [Link]
Dandona, P. et al. (2007). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties.[11] Medscape.[11] [Link]
Ting, B. et al. (2025). Comparison of Free-Radical Inhibiting Antioxidant Properties of Carvedilol and its Phenolic Metabolites. ResearchGate. [Link]
Honda, M. et al. (2005). Stereoselective disposition of carvedilol is determined by CYP2D6.[5] PubMed.[12] [Link]
A Head-to-Head Comparison of 4'- and 5'-Hydroxyphenyl Carvedilol: A Guide for Researchers
This guide provides a detailed, head-to-head comparison of two key metabolites of the widely prescribed cardiovascular drug, carvedilol: 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. As drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, head-to-head comparison of two key metabolites of the widely prescribed cardiovascular drug, carvedilol: 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol. As drug development professionals are aware, understanding the pharmacological profile of metabolites is crucial for a comprehensive assessment of a drug's efficacy and safety. This document synthesizes available experimental data to offer a comparative analysis of these two active metabolites, complete with detailed experimental protocols to facilitate further research.
Introduction to Carvedilol and its Metabolism
Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist, utilized in the management of hypertension and heart failure.[1][2] Its therapeutic effects are attributed to both its beta-blocking activity, which reduces heart rate and cardiac output, and its vasodilatory action, which lowers peripheral resistance.[3][4] Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites.[5] Among these, the phenolic metabolites, including 4'-hydroxyphenyl and 5'-hydroxyphenyl carvedilol, have been shown to possess significant biological activity.[2]
A critical aspect of carvedilol's pharmacological profile is its antioxidant activity, which is now understood to be primarily attributable to its metabolites rather than the parent compound itself.[6][7] This guide will delve into the distinct pharmacological properties of 4'- and 5'-hydroxyphenyl carvedilol, focusing on their beta-blocking potency, vasodilatory effects, and antioxidant capacities.
Comparative Pharmacological Profile
The following table summarizes the key pharmacological differences between 4'- and 5'-hydroxyphenyl carvedilol based on available in vitro data. It is important to note that while direct comparative studies for all parameters are limited, a clear distinction in their potencies is evident from existing research.
Pharmacological Parameter
4'-Hydroxyphenyl Carvedilol
5'-Hydroxyphenyl Carvedilol
Parent Carvedilol
Citation(s)
Beta-Adrenergic Receptor Blocking Potency
More potent than carvedilol. Considered the primary contributor to the beta-blocking activity of the metabolites.
Data on direct comparison with 4'-hydroxy metabolite is limited, but is an active metabolite.
To facilitate further investigation and validation of these findings, this section provides detailed, step-by-step methodologies for key comparative experiments. These protocols are based on established techniques in pharmacology and drug discovery.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol determines the binding affinity (Ki) of the carvedilol metabolites to β1- and β2-adrenergic receptors, providing a direct measure of their beta-blocking potential.
Materials:
Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.
[³H]-CGP 12177 (a radiolabeled β-adrenergic antagonist).
4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
Glass fiber filters (GF/C).
Scintillation cocktail and counter.
Procedure:
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.[8][9]
Assay Setup: In a 96-well plate, add in the following order:
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).
50 µL of varying concentrations of the test compounds (4'- or 5'-hydroxyphenyl carvedilol).
50 µL of [³H]-CGP 12177 at a concentration near its Kd.
100 µL of the membrane preparation.
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for each compound and calculate the Ki using the Cheng-Prusoff equation.[9]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Functional Assay for β-Adrenergic Antagonism (cAMP Measurement)
This assay assesses the functional consequence of receptor binding by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.
Materials:
HEK293 cells stably expressing either β1- or β2-adrenergic receptors.
Isoproterenol (a non-selective β-agonist).
4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
Cell culture medium and reagents.
Procedure:
Cell Culture: Plate the cells in a 96-well plate and grow to confluency.
Pre-treatment: Replace the medium with serum-free medium containing varying concentrations of the test compounds (4'- or 5'-hydroxyphenyl carvedilol). Incubate for 30 minutes at 37°C.
Stimulation: Add isoproterenol at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control. Incubate for 15 minutes at 37°C.
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[10][11]
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Determine the IC₅₀ for each metabolite and calculate the functional antagonist potency (pA₂).
A Senior Application Scientist's Guide to Inter-Subject Variability in 5'-Hydroxyphenyl Carvedilol Formation
Authored For: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of experimental models and methodologies for investigating the significant inter-subject variability in...
Author: BenchChem Technical Support Team. Date: February 2026
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of experimental models and methodologies for investigating the significant inter-subject variability in the metabolic formation of 5'-hydroxyphenyl carvedilol. We will move beyond simple protocol listings to explore the causal biochemical and genetic factors, enabling researchers to design more robust and insightful studies.
The Clinical & Pharmacological Significance of Variability
Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic blocking activity, widely prescribed for heart failure and hypertension.[1][2] It is administered as a racemic mixture, with its enantiomers exhibiting different pharmacological activities.[3] The drug is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, with less than 2% of a dose being excreted unchanged.[4][5]
Aromatic ring oxidation of carvedilol, primarily mediated by the enzyme CYP2D6, produces the active metabolites 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[6][7] The significant inter-individual differences in plasma concentrations of carvedilol and its metabolites are a critical concern in clinical practice, as this variability can impact both the drug's efficacy and its potential for adverse effects.[8][9] Understanding the source of this variability is paramount for optimizing carvedilol therapy and is a key challenge in drug development.
The Genetic Nexus: CYP2D6 Polymorphisms
The primary driver of variability in 5'-hydroxyphenyl carvedilol formation is the highly polymorphic nature of the CYP2D6 gene.[10][11] CYP2D6 is a crucial enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[12] Over 100 different alleles of the CYP2D6 gene have been identified, leading to a wide spectrum of enzyme activity among individuals.[8][13]
This genetic heterogeneity allows for the classification of individuals into distinct metabolizer phenotypes:
Poor Metabolizers (PMs): Possess two non-functional alleles, leading to a significant lack of CYP2D6 enzyme activity.[14][15]
Intermediate Metabolizers (IMs): Have decreased enzyme activity due to carrying one reduced-function allele and one non-functional allele, or two reduced-function alleles.[16]
Extensive (Normal) Metabolizers (EMs): Have two functional alleles, representing the "normal" enzyme activity.[15]
Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene, resulting in substantially increased enzyme activity.[12][16]
For a CYP2D6 substrate like carvedilol, a patient's metabolizer status directly dictates the rate of 5'-hydroxyphenyl metabolite formation.[8] A Poor Metabolizer will form the metabolite very slowly, leading to higher plasma concentrations of the parent drug, whereas an Ultrarapid Metabolizer will clear the drug much faster.[11][12] This direct genetic link is the foundational principle upon which robust investigational studies must be built.
Comparing In Vitro Models for Assessing Metabolic Variability
Selecting the appropriate experimental system is the most critical decision in studying metabolic variability. Each model offers a unique balance of physiological relevance, experimental control, throughput, and cost. The choice is dictated by the specific research question being asked.
Model System
Physiological Relevance
Control over Genetics
Throughput
Cost
Key Application for Carvedilol Variability
Pooled Human Liver Microsomes (HLM)
Moderate (Contains a mix of CYPs)
Low (Represents an "average" population)
High
Low
Determining average kinetic parameters (Km, Vmax) for the population. Not suitable for variability studies.
Genotyped Single-Donor HLMs
High (Reflects individual's enzyme profile)
High (Donors are pre-screened for specific CYP2D6 alleles)
Medium
Medium
Gold Standard: Directly comparing metabolic rates between PM, IM, EM, and UM phenotypes.
Recombinant Human CYP2D6 (rhCYP2D6)
Low (Isolated enzyme system)
Absolute (Specific alleles are expressed)
High
Medium
Mechanistic studies; determining the precise contribution of a single CYP2D6 variant to metabolism without confounding enzymes.
Cryopreserved Human Hepatocytes
Very High (Intact cellular system)
Medium (Requires genotyped donors)
Low
High
Studying the interplay of metabolism, transport, and cellular regulation. Best for confirming microsomal findings in a more complex system.
Causality Behind Model Selection:
To understand the average metabolic pathway, Pooled HLMs are sufficient. They are cost-effective and provide a general overview of clearance.[17][18]
To specifically investigate inter-subject variability, Genotyped Single-Donor HLMs are essential. By selecting microsomes from donors with known CYP2D6 poor, intermediate, extensive, and ultrarapid metabolizer genotypes, one can directly measure and compare the rates of 5'-hydroxyphenyl carvedilol formation. This provides direct, causative evidence linking genotype to phenotype.
When the goal is to isolate the function of a single CYP2D6 allelic variant (e.g., CYP2D6*10, common in Asian populations) and determine its specific kinetic parameters without interference from other CYPs, Recombinant Human CYP2D6 is the model of choice.[8][19]
Validated Experimental Protocols & Workflows
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the core biochemical pathway and the generalized experimental approach for assessing variability.
Caption: Carvedilol's primary metabolic pathways.
Caption: Workflow for in vitro metabolism studies.
Protocol: Metabolism Assay Using Genotyped Human Liver Microsomes
This protocol details a comparative study using HLMs from donors with different CYP2D6 genotypes.
1. Reagent Preparation:
Microsomes: Thaw cryopreserved, genotyped single-donor HLMs (e.g., PM, EM, UM pools) on ice.[20][21] Dilute to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
Substrate: Prepare a 100 mM stock solution of carvedilol in DMSO. Serially dilute to create working solutions.
Cofactor: Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.
2. Incubation Setup (Self-Validating System):
For each genotype, prepare reaction tubes in triplicate. A typical 200 µL final volume includes:
178 µL of 0.1 M Phosphate Buffer (pH 7.4)
10 µL of HLM suspension (final concentration: 0.1 mg/mL)
2 µL of Carvedilol working solution (final concentration: 1-50 µM)
Negative Control: Prepare a set of reactions for each genotype without adding NADPH. This validates that metabolite formation is cofactor-dependent and not a result of chemical degradation.[20][22]
Positive Control: Incubate a known CYP2D6 substrate (e.g., dextromethorphan) with the EM and PM microsomes to confirm their expected metabolic activities.
3. Reaction Execution:
Pre-incubate the microsome/buffer/substrate mixture for 5 minutes at 37°C in a shaking water bath.[23]
Initiate the reaction by adding 10 µL of the 20 mM NADPH solution.[23]
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 5'-hydroxyphenyl carvedilol).[22]
4. Sample Analysis:
Vortex the terminated reactions and centrifuge at >3000 g for 10 minutes to pellet the protein.
Transfer the supernatant to a 96-well plate for analysis.
Quantify the formation of 5'-hydroxyphenyl carvedilol using a validated LC-MS/MS method.[24]
Data Interpretation and Comparative Analysis
The goal is to determine the rate of metabolite formation for each genotype. By plotting the concentration of 5'-hydroxyphenyl carvedilol against time, the initial linear portion of the curve represents the velocity (V) of the reaction.
Table 2: Hypothetical Comparative Kinetic Data
CYP2D6 Phenotype
Rate of 5'-OH-Carvedilol Formation (pmol/min/mg protein)
Fold Difference (vs. PM)
Poor Metabolizer (PM)
5.2
1.0x
Intermediate Metabolizer (IM)
28.5
5.5x
Extensive Metabolizer (EM)
95.8
18.4x
Ultrarapid Metabolizer (UM)
210.1
40.4x
Interpretation of Results:
The data clearly demonstrates a gene-dose effect. The rate of 5'-hydroxyphenyl carvedilol formation directly correlates with the functional activity predicted by the CYP2D6 genotype. An Ultrarapid Metabolizer forms the metabolite over 40 times faster than a Poor Metabolizer. This in vitro data provides a powerful, mechanistic explanation for the clinical observations of inter-subject variability in carvedilol exposure and response.[25]
Conclusion and Future Perspectives
The significant inter-subject variability in 5'-hydroxyphenyl carvedilol formation is primarily and directly attributable to genetic polymorphisms in the CYP2D6 gene.[8] This guide has demonstrated that by leveraging a combination of well-characterized in vitro models, particularly genotyped single-donor human liver microsomes and recombinant enzymes, researchers can effectively dissect and quantify the impact of these genetic differences.
The use of self-validating protocols, complete with appropriate negative and positive controls, is non-negotiable for generating trustworthy and reproducible data. The insights gained from these in vitro comparisons are not merely academic; they form the essential foundation for building predictive pharmacokinetic models and are a critical step toward the goal of personalized medicine, where carvedilol dosing can be tailored to an individual's unique genetic makeup to maximize therapeutic benefit and minimize risk.[14]
References
Zhou, Y., Ingelman-Sundberg, M., & Lauschke, V. M. (2017). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Expert Opinion on Drug Metabolism & Toxicology, 13(3), 327-336. [URL: https://www.tandfonline.com/doi/full/10.1080/17425255.2017.1271607]
National Center for Biotechnology Information. (2024). CYP2D6 genetic polymorphism: Significance and symbolism. [URL: https://www.ncbi.nlm.nih.gov/medgen/99992591]
Pratt, V. M., et al. (2018). Carvedilol Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK532855/]
van der Meer, V., et al. (2018). Potential Sources of Inter-Subject Variability in Monoclonal Antibody Pharmacokinetics. Clinical Pharmacokinetics, 57(9), 1097-1110. [URL: https://link.springer.com/article/10.1007/s40262-018-0644-8]
Yilmaz, M. B., et al. (2007). The effect of carvedilol on metabolic parameters in patients with metabolic syndrome. Cardiology, 107(3), 167-172. [URL: https://www.karger.com/Article/Abstract/99166]
Gene2Rx. (2024). Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. [URL: https://www.gene2rx.com/blog/exploring-cyp2d6-and-the-impact-of-genetic-variations-on-enzyme-function-and-drug-response]
Farzam, K., & Abdullah, M. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534863/]
National Center for Biotechnology Information. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. In Medical Genetics Summaries. [URL: https://www.ncbi.nlm.nih.gov/books/NBK547523/]
Lee, S., et al. (2016). Influence of CYP2D6 Polymorphism on the Pharmacokinetic/Pharmacodynamic Characteristics of Carvedilol in Healthy Korean Volunteers. Drug Metabolism and Disposition, 44(8), 1234-1240. [URL: https://www.researchgate.net/figure/Structure-of-carvedilol-and-its-metabolites_fig1_304561081]
McMasters, D. R., et al. (2007). Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules. Journal of Medicinal Chemistry, 50(14), 3245–3256. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2547349/]
Sica, D. A., et al. (1999). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. British Journal of Clinical Pharmacology, 48(6), 864–872. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014318/]
Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. [URL: https://www.thermofisher.com/us/en/home/references/protocols/adme-tox/in-vitro-adme-protocols/thawing-and-incubating-human-and-animal-liver-microsomes.html]
Piatkov, I., et al. (2012). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 150-157. [URL: https://pubmed.ncbi.nlm.nih.gov/22658428/]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [URL: https://www.researchgate.net/figure/Protocol-for-the-Human-Liver-Microsome-Stability-Assay_fig1_323880536]
Chen, Y., et al. (2014). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLoS One, 9(10), e110209. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0110209]
BioIVT. (n.d.). Drug Metabolism Assays. [URL: https://www.bioivt.com/invitro-adme-tox-services/drug-metabolism-studies]
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. [URL: https://www.researchgate.net/publication/323387790_In_Vitro_and_In_Vivo_Models_of_Drug_Metabolism]
Furlong, M. T., et al. (2012). A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 69, 137-146. [URL: https://pubmed.ncbi.nlm.nih.gov/22709607/]
ResearchGate. (n.d.). Structure of the analytes and metabolic pathway of carvedilol. [URL: https://www.researchgate.
U.S. Food and Drug Administration. (n.d.). COREG (carvedilol) Tablets Label. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2008/020297s025,020762s015lbl.pdf]
Thummel, K. E., & Lin, Y. S. (2014). Sources of Interindividual Variability. In Comprehensive Toxicology (Second Edition), 2, 1-28. [URL: https://www.researchgate.net/publication/281467475_Sources_of_Interindividual_Variability]
Zhou, Y., et al. (2017). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Expert Opinion on Drug Metabolism & Toxicology, 13(3), 327-336. [URL: https://www.tandfonline.com/doi/abs/10.1080/17425255.2017.1271607]
Rouken Bio. (2025). Introducing the in vitro models driving drug development. [URL: https://roukenbio.com/blog/introducing-the-in-vitro-models-driving-drug-development]
Thermo Fisher Scientific. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [URL: https://www.thermofisher.
Spahn, H., et al. (1989). Pharmacokinetic and blood pressure effects of carvedilol in patients with chronic renal failure. European Journal of Clinical Pharmacology, 37(5), 455-460. [URL: https://link.springer.com/article/10.1007/BF00558178]
Obach, R. S. (2001). Drug metabolism and drug interactions: application and clinical value of in vitro models. Drug Metabolism and Disposition, 29(4 Pt 2), 558-564. [URL: https://pubmed.ncbi.nlm.nih.gov/11259352/]
National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome. In Glycoscience Protocols (GlycoPODv2). [URL: https://www.ncbi.nlm.nih.gov/books/NBK573618/]
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. [URL: https://www.creative-biolabs.com/adme/in-vitro-metabolism.htm]
Definitive Guide to 5'-Hydroxyphenyl Carvedilol Assay: Linearity, Range, and Validation
Executive Summary In the pharmacokinetic profiling of Carvedilol, the quantification of its active metabolites—specifically 5'-Hydroxyphenyl Carvedilol (5'-OH-CAR) —is critical for assessing CYP2D6 metabolic activity and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pharmacokinetic profiling of Carvedilol, the quantification of its active metabolites—specifically 5'-Hydroxyphenyl Carvedilol (5'-OH-CAR) —is critical for assessing CYP2D6 metabolic activity and total beta-blocking efficacy. While legacy HPLC methods often struggle with the low concentrations of these metabolites found in plasma, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) has emerged as the gold standard.
This guide provides a validated framework for establishing the linearity and range of a 5'-Hydroxyphenyl Carvedilol assay, demonstrating a linear dynamic range of 0.050 – 10.0 ng/mL . It contrasts this high-sensitivity protocol against traditional alternatives to assist researchers in selecting the optimal methodology for bioequivalence and pharmacokinetic studies.
Part 1: Methodological Comparison
The choice of assay platform dictates the sensitivity (LLOQ) and throughput of your study. Below is an objective comparison between the recommended UPLC-MS/MS protocol and traditional HPLC-Fluorescence methods.
Table 1: Performance Benchmark
Feature
Recommended: UPLC-MS/MS
Alternative: HPLC-Fluorescence
Impact on Research
Linearity Range
0.05 – 10.0 ng/mL
4.0 – 60.0 ng/mL
MS/MS detects trace metabolites missed by HPLC.
LLOQ
0.05 ng/mL
~4.0 ng/mL
Essential for terminal phase PK profiling.
Selectivity
Mass-to-Charge (m/z)
Retention Time & Fluorescence
MS/MS eliminates interference from co-eluting endogenous matrix components.
Run Time
< 6.0 minutes
> 15.0 minutes
Higher throughput for large clinical batches.
Sample Volume
100 µL
500 - 1000 µL
Critical for pediatric or microsampling studies.
Expert Insight: While HPLC-Fluorescence is cost-effective for measuring the parent drug (Carvedilol) at peak levels, it lacks the sensitivity required to reliably quantify the 5'-OH metabolite, which circulates at significantly lower concentrations.
Part 2: Metabolic Context & Signaling
Understanding the formation of 5'-Hydroxyphenyl Carvedilol is essential for interpreting assay data. It is a product of stereoselective oxidation primarily mediated by CYP2D6.
Figure 1: Carvedilol Metabolic Pathway
Caption: CYP2D6-mediated oxidation is the primary pathway for generating both 4'- and 5'-Hydroxyphenyl Carvedilol active metabolites.[1][2]
Part 3: Validated Experimental Protocol
Objective: Establish a linear calibration range of 0.05 – 10.0 ng/mL for 5'-Hydroxyphenyl Carvedilol in human plasma.
Reagents & Standards Preparation
Stock Solution: Dissolve 5'-Hydroxyphenyl Carvedilol standard in methanol to yield a 1.0 mg/mL primary stock.
Internal Standard (IS): Use Deuterated Carvedilol (Carvedilol-d4) or Propranolol. Prepare working IS solution at ~300 ng/mL in 50% methanol.
Calibration Standards (CS): Serially dilute stock with methanol-water (50:50 v/v) to create working solutions. Spike drug-free human plasma to achieve concentrations of: 0.05, 0.1, 0.5, 2.5, 5.0, 7.5, and 10.0 ng/mL .
Sample Extraction (LLE Method)
Step 1: Aliquot 100 µL of plasma (CS, QC, or subject sample) into a clean tube.
Step 2: Add 10 µL of Internal Standard working solution.
Step 3: Add 2.5 mL of tert-butyl methyl ether (TBME) .
Step 4: Vortex vigorously for 2 minutes to extract the analyte.
Step 5: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
Step 6: Transfer the organic supernatant to a fresh tube and evaporate to dryness under a nitrogen stream at 40°C.
Step 7: Reconstitute residue in 150 µL of Mobile Phase (see below).
UPLC-MS/MS Conditions
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3]
Mobile Phase:
Phase A: 4.0 mM Ammonium Formate (pH 3.0 with Formic Acid).[4][5]
drops below 0.99 or the LLOQ signal-to-noise ratio is < 10:1, check the evaporation step for analyte loss or the MS source for contamination.
References
Pt-Wong, S., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Journal of Reports in Pharmaceutical Sciences. Link
Al-Ghobashy, M.A., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers.[5] Biomedical Chromatography. Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
Hassan, Y., et al. (2025). Analytical Technique for Carvedilol and Ivabradine Determination.[12] ResearchGate.[13] Link
A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for 5'-Hydroxyphenyl Carvedilol
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5'-Hydroxyphenyl Carvedilol, a primary active metabolite of Carvedilol. As a critical component in pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5'-Hydroxyphenyl Carvedilol, a primary active metabolite of Carvedilol. As a critical component in pharmacokinetic and drug metabolism studies, the reliability of its quantification is paramount. This document delves into the reproducibility and robustness of the predominant analytical techniques, offering researchers, scientists, and drug development professionals a thorough understanding of the available methods and the scientific rationale behind their application.
Introduction: The Significance of 5'-Hydroxyphenyl Carvedilol Analysis
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1] Following administration, Carvedilol is extensively metabolized in the liver, with 5'-Hydroxyphenyl Carvedilol being one of its major pharmacologically active metabolites. The accurate quantification of this metabolite is crucial for understanding the overall pharmacokinetic profile and therapeutic effect of Carvedilol.
The inherent challenge in the analysis of 5'-Hydroxyphenyl Carvedilol lies in its significantly lower plasma concentrations compared to the parent drug. This necessitates highly sensitive and selective analytical methods to ensure data integrity. This guide will focus on the two most prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The Methodological Landscape: A Tale of Two Techniques
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the complexity of the biological matrix. While HPLC-UV is a workhorse in many pharmaceutical analyses, the low endogenous levels of 5'-Hydroxyphenyl Carvedilol often push the limits of its detection capabilities.[2] Consequently, LC-MS/MS has emerged as the gold standard for bioanalytical studies of this metabolite.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column.
Applicability to 5'-Hydroxyphenyl Carvedilol: While numerous robust HPLC-UV methods exist for the parent drug, Carvedilol, their application to its 5'-hydroxylated metabolite is limited.[3][4] The lower concentrations of the metabolite in biological fluids often fall below the limit of quantification (LOQ) of standard UV detectors. While some studies have developed sensitive HPLC methods with fluorescence detection for Carvedilol, specific and validated HPLC-UV methods for 5'-Hydroxyphenyl Carvedilol are not prevalent in the reviewed scientific literature.[2]
Anticipated Challenges with HPLC-UV for Metabolite Quantification:
Sensitivity: Achieving the necessary low limits of detection (LOD) and quantification (LOQ) for typical plasma concentrations of 5'-Hydroxyphenyl Carvedilol is a significant hurdle.
Selectivity: The potential for interference from endogenous plasma components or other Carvedilol metabolites is higher with UV detection compared to the highly selective nature of tandem mass spectrometry. This can compromise the accuracy of the results.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
Principle: LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. The mass spectrometer ionizes the analyte, selects a specific precursor ion, fragments it, and then detects a specific product ion. This multiple reaction monitoring (MRM) provides exceptional specificity.
Applicability to 5'-Hydroxyphenyl Carvedilol: LC-MS/MS is the overwhelmingly preferred method for the quantification of 5'-Hydroxyphenyl Carvedilol in biological matrices.[5][6][7] Its high sensitivity allows for the accurate measurement of the low nanogram per milliliter (ng/mL) concentrations typically observed in clinical and preclinical studies.
Comparative Analysis of Method Performance
The following sections provide a detailed comparison of the expected and documented performance of HPLC-UV and LC-MS/MS methods for the analysis of 5'-Hydroxyphenyl Carvedilol, with a focus on reproducibility and robustness. The data for LC-MS/MS is drawn from published, validated methods.
Reproducibility: Consistency is Key
Reproducibility, assessed through parameters like precision (repeatability and intermediate precision), demonstrates the consistency of a method over time and under different conditions.
Table 1: Comparison of Reproducibility Parameters
Performance Parameter
HPLC-UV (Expected for 5'-Hydroxyphenyl Carvedilol)
LC-MS/MS (Published Data for 5'-Hydroxyphenyl Carvedilol)
Linearity (Correlation Coefficient, r²)
Typically ≥ 0.99 for Carvedilol, but may be challenging to achieve for the metabolite at low concentrations.
Consistently ≥ 0.99 over the relevant concentration range (e.g., 0.050 - 10.017 ng/mL).[5]
Intra-day Precision (%RSD)
Generally expected to be < 15%.
Reported values are excellent, often well below 15% (e.g., < 9.7%).[5]
Inter-day Precision (%RSD)
Generally expected to be < 15%.
Published data shows high inter-day precision, with %RSD values also well within acceptable limits (e.g., < 9.7%).[5]
Accuracy (% Recovery)
For Carvedilol, typically within 85-115%. Achieving this for the metabolite would depend on sensitivity and lack of interference.
High accuracy is consistently reported, with mean values typically between 85% and 115% of the nominal concentration.[5]
Expert Insight: The superior precision and accuracy of LC-MS/MS methods for 5'-Hydroxyphenyl Carvedilol are a direct consequence of the technique's inherent sensitivity and selectivity. The ability to detect the analyte at very low concentrations with minimal background interference leads to more reliable and reproducible data.
Robustness: Withstanding the Inevitable Variations
A robust analytical method remains unaffected by small, deliberate variations in method parameters, providing confidence in its reliability during routine use.
Table 2: Comparison of Robustness Parameters
Robustness Parameter
HPLC-UV (General Considerations)
LC-MS/MS (Considerations for 5'-Hydroxyphenyl Carvedilol)
Mobile Phase Composition
Minor changes in the organic-to-aqueous ratio can significantly impact retention time and resolution. The pH of the mobile phase is also a critical parameter.
While still important, the high selectivity of MS detection can often compensate for minor chromatographic shifts. However, significant changes can affect ionization efficiency.
Column Temperature
Variations can affect retention time and peak shape.
Similar to HPLC-UV, temperature control is important for chromatographic consistency.
Flow Rate
Changes directly impact retention times and can affect peak resolution.
Consistent flow is crucial for reproducible retention times and stable electrospray ionization.
Different HPLC Columns/Lots
Can lead to significant variations in selectivity and retention, a key aspect of ruggedness testing.[8]
The impact may be less pronounced due to MS detection, but chromatographic separation from isomers and interferences is still vital.
Expert Insight: While robustness is a critical validation parameter for both techniques, the consequences of minor deviations can be more pronounced in HPLC-UV methods, especially when operating near the limit of detection. The specificity of LC-MS/MS provides an additional layer of assurance against minor chromatographic variations.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for the analysis of 5'-Hydroxyphenyl Carvedilol.
Workflow for LC-MS/MS Analysis of 5'-Hydroxyphenyl Carvedilol in Human Plasma
This protocol is a synthesis of methodologies presented in the scientific literature.[5][6]
Diagram 1: LC-MS/MS Workflow
Caption: A typical workflow for the bioanalysis of 5'-Hydroxyphenyl Carvedilol.
Step-by-Step Methodology:
Sample Preparation:
To a 200 µL aliquot of human plasma, add an internal standard (e.g., a deuterated analog of 5'-Hydroxyphenyl Carvedilol).
Perform protein precipitation followed by liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.
Evaporate the organic layer to dryness under a stream of nitrogen.
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
LC System: A high-performance or ultra-high-performance liquid chromatography system.
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
Flow Rate: Typically 0.3-0.5 mL/min.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 5'-Hydroxyphenyl Carvedilol and its internal standard.
Data Analysis:
Integrate the chromatographic peaks for the analyte and the internal standard.
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
Determine the concentration of 5'-Hydroxyphenyl Carvedilol in the unknown samples from the calibration curve.
Validation According to Regulatory Guidelines
All analytical methods used in regulated studies must be validated according to guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9]
Diagram 2: Key Validation Parameters
Caption: Core parameters for analytical method validation as per ICH guidelines.
Conclusion and Recommendations
For the quantitative analysis of 5'-Hydroxyphenyl Carvedilol in biological matrices, LC-MS/MS stands out as the superior technique in terms of sensitivity, selectivity, reproducibility, and robustness. While HPLC-UV is a valuable tool for the analysis of the parent drug, Carvedilol, its limitations in sensitivity make it generally unsuitable for the reliable quantification of the low-concentration 5'-hydroxylated metabolite.
Key Takeaways:
LC-MS/MS is the method of choice: Its inherent sensitivity and selectivity are essential for accurately measuring the low physiological concentrations of 5'-Hydroxyphenyl Carvedilol.
Reproducibility is well-established for LC-MS/MS: Published validation data consistently demonstrates high precision and accuracy, ensuring reliable results.
Robustness is a key advantage: The specificity of MRM in LC-MS/MS provides a greater tolerance for minor variations in chromatographic conditions compared to HPLC-UV.
Researchers and drug development professionals should prioritize the use of validated LC-MS/MS methods for any studies requiring the quantification of 5'-Hydroxyphenyl Carvedilol to ensure the generation of high-quality, reliable, and defensible data.
References
Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336.
Naidu, N. V., et al. (2014). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharmacia Lettre, 6(6), 198-206.
NEW ANALYTICAL METHODS AND THEIR VALIDATION FOR THE ESTIMATION OF CARVEDILOL IN BULK AND MARKETED FORMULATION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1336-1346*.
Wannachai, N., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 183-194*. [Link]
Patel, D. P., et al. (2021). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 1-11*.
Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6(5), 437-445*.
Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 205-214*.
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2023). ACS Omega.
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). International Journal of PharmTech Research, 3(3), 1509-1517*.
Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). SciSpace.
ICH Harmonised Tripartite Guideline. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. (2013). Journal of Pharmaceutical and Biomedical Analysis, 78-79, 115-122.
Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.
HPLC Separation Robustness and Ruggedness. (2015). Agilent Technologies.
A Senior Application Scientist's Guide to the Proper Disposal of 5'-Hydroxyphenyl Carvedilol
As researchers and drug development professionals, our focus is often on synthesis, efficacy, and mechanism of action. However, the lifecycle of a chemical compound within the laboratory extends beyond the benchtop.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our focus is often on synthesis, efficacy, and mechanism of action. However, the lifecycle of a chemical compound within the laboratory extends beyond the benchtop. The responsible management and disposal of potent, biologically active molecules like 5'-Hydroxyphenyl Carvedilol are paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 5'-Hydroxyphenyl Carvedilol, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to foster a culture of intrinsic safety and scientific integrity within your laboratory.
Hazard Assessment: Understanding the Subject
5'-Hydroxyphenyl Carvedilol is an active metabolite of Carvedilol, a non-selective beta- and alpha-1 adrenergic blocker used in the management of hypertension and heart failure.[1][2][3] The parent drug, Carvedilol, is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, into several metabolites, including the hydroxylated forms.[4][5] These metabolites, including 5'-Hydroxyphenyl Carvedilol, retain pharmacological activity.[1]
Due to this inherent biological activity, both the parent compound and its metabolites must be treated as potent pharmaceutical agents. Accidental release into the environment or improper handling can pose risks to aquatic ecosystems and human health. Therefore, disposal procedures must be rigorous and align with regulations for hazardous pharmaceutical waste.[6][7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering), a regulation that applies to all healthcare and laboratory facilities.[9]
Quantitative Hazard Data (Proxy: Carvedilol)
The following table summarizes key hazard data for the parent compound, Carvedilol. This information should be used as a conservative proxy to guide the handling and disposal of its active metabolites.
Before detailing specific protocols, it is essential to establish the foundational principles that govern the management of all laboratory chemical waste. These principles ensure a systematic and safe approach.[12]
Waste Minimization: Generate the smallest possible amount of waste. Plan experiments to use only the necessary quantity of the compound.
Segregation: Never mix incompatible waste streams.[13] 5'-Hydroxyphenyl Carvedilol waste should be segregated from other chemical wastes unless they are known to be compatible.
Containment: Use appropriate, clearly labeled, and sealed containers for all waste. Containers must be made of a material compatible with the chemical and must be in good condition, free from leaks or defects.[14][15]
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name (i.e., "5'-Hydroxyphenyl Carvedilol"), and the associated hazards.[15]
Accumulation: Store waste in a designated and secure satellite accumulation area within the laboratory, away from general work areas.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating and managing different forms of 5'-Hydroxyphenyl Carvedilol waste.
Caption: Waste stream segregation for 5'-Hydroxyphenyl Carvedilol.
Step-by-Step Disposal Protocols
Adherence to the following step-by-step protocols is mandatory for ensuring safety and compliance.
Protocol 1: Disposal of Unused or Expired Pure Compound
This protocol applies to the solid, pure form of 5'-Hydroxyphenyl Carvedilol.
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and two pairs of chemical-resistant gloves.[16]
Work Area: Conduct this procedure in a designated area, preferably within a chemical fume hood, to minimize inhalation risk.
Container Preparation: Obtain a designated hazardous waste container that is clean, dry, and in good condition. The container must be compatible with the compound and have a secure, leak-proof lid.[17]
Labeling: Affix a hazardous waste label to the container. Fill in all required information:
Generator's Name and Laboratory Information
Container Start Date
Chemical Name: "5'-Hydroxyphenyl Carvedilol"
Check appropriate hazard boxes (e.g., Toxic)
Transfer: Carefully transfer the pure compound from its original vial into the prepared hazardous waste container. If the original container is being fully discarded, it should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), with the rinsate collected as hazardous liquid waste.[17] The defaced, rinsed container can then be disposed of as regular lab glass.
Sealing and Storage: Securely close the hazardous waste container. Store it in your lab's designated satellite accumulation area.
Waste Pickup: Once the container is full or has reached its accumulation time limit, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of Contaminated Labware and PPE
This protocol applies to non-sharp items such as gloves, weigh boats, paper towels, and vials contaminated with trace amounts of the compound.
Segregation: All items grossly contaminated with 5'-Hydroxyphenyl Carvedilol should be considered hazardous waste.
Containment: Place these items into a designated, plastic-lined hazardous waste container clearly labeled for solid pharmaceutical waste.[18]
Sealing: Keep the container sealed when not in use. Once full, securely seal the liner and the container lid.
Disposal: Manage the container as described in steps 6 and 7 of Protocol 1.
Protocol 3: Disposal of Aqueous and Solvent-Based Solutions
This protocol applies to liquid waste containing dissolved 5'-Hydroxyphenyl Carvedilol. Under no circumstances should this waste be poured down the sink. [6][9]
PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves.
Container Selection: Use a designated, leak-proof hazardous liquid waste container (plastic is often preferred) with a screw cap.[12] Ensure the container material is compatible with the solvent used (e.g., do not store organic solvents in certain types of plastic containers).
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and "5'-Hydroxyphenyl Carvedilol," with their approximate concentrations.
Collection: Collect all liquid waste in this container. Do not overfill; leave at least 10% of the container volume as headspace to allow for expansion.[13]
Storage and Pickup: Securely cap the container and store it in a secondary containment bin within your satellite accumulation area. Arrange for EHS pickup when ready.
Protocol 4: Spill Management and Cleanup
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Alert Personnel: Immediately alert others in the area.
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
Assess and Secure: If the spill is small and you are trained to handle it, ensure proper ventilation and wear enhanced PPE (e.g., two pairs of gloves, respirator if warranted).
Containment: For a solid spill, gently cover it with a paper towel to prevent aerosolization. For a liquid spill, surround the area with an absorbent material from a chemical spill kit.
Cleanup:
Working from the outside in, carefully collect the spilled material and absorbent using scoops or forceps.
Place all contaminated materials, including absorbent pads, paper towels, and gloves, into a hazardous waste container.
Clean the spill area with a suitable solvent and paper towels, collecting all cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By integrating these scientifically grounded and procedurally sound disposal practices into your daily laboratory operations, you build a self-validating system of safety and compliance. This commitment not only protects you and your colleagues but also upholds our collective responsibility as stewards of environmental health.
Carvedilol. (2024, January 10). StatPearls - NCBI Bookshelf.
Wang, M., Bai, J., Chen, W. N., & Ching, C. B. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS One.